molecular formula C15H22O3 B134631 Arteannuin L

Arteannuin L

Cat. No.: B134631
M. Wt: 250.33 g/mol
InChI Key: PJCCSJGLHBNKPR-JZIIGSACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one has been reported in Artemisia annua with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-4-7-12-10(3)14(17)18-15(12)11(8)6-5-9(2)13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCCSJGLHBNKPR-JZIIGSACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)OC23C1CCC(=C)C3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@@]23[C@H]1CCC(=C)[C@H]3O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Arteannuin L: A Technical Overview of its Chemical Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin L is a sesquiterpene lactone belonging to the cadinane class of natural products. It is one of the many terpenoid compounds isolated from Artemisia annua, a plant renowned for being the source of the potent antimalarial drug, artemisinin. While not as extensively studied as artemisinin, this compound and its analogues are of significant interest to the scientific community for their potential biological activities and as challenging targets for chemical synthesis. This technical guide provides a comprehensive overview of the chemical structure of this compound, details of its characterization, and insights into its biological context based on the activities of closely related compounds.

Chemical Structure and Properties

This compound is characterized by a complex polycyclic structure. Its key chemical identifiers are summarized in the table below.

IdentifierValue
Chemical Formula C₁₅H₂₂O₃
Molecular Weight 250.34 g/mol
IUPAC Name (3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylenedecahydro-2H-naphtho[8a,1-b]furan-2-one
CAS Number 207446-89-7

The structure of this compound was elucidated by Sy et al. through synthetic efforts and spectroscopic analysis. It is a structural analogue of other arteannuins, such as Arteannuin K and M.

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Chemical Shifts for Artemisinin in CDCl₃ [1]

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
133.84-
236.14-
350.213.42 (c, 1H)
437.762.08-2.5 (c, 2H)
523.62-
5a94.15.87-5.9 (CH, 1H)
679.93.64-3.68 (c, 1H)
745.252.45 (c, 1H)
825.22-
8a33.12-
9105.9-
10172.6-
1120.051.21-1.24 (d, 3H, J=7.32)
1212.781.02-1.05 (d, 3H, J=5.37)
13-1.63-1.66 (s, 3H)
14-1.42-1.45 (s, 1H)
15-1.97-1.99 (c, 2H)
16-1.88-1.90 (t, 2H, J=5.35)
17-1.75-1.78 (c, 2H, J1=5.25, J2=7.22)

Note: The provided data for Artemisinin is for comparative purposes. Specific shifts for this compound may vary.

Experimental Protocols

Isolation of Sesquiterpenoids from Artemisia annua

A general procedure for the extraction and isolation of sesquiterpenoid lactones like this compound from the dried leaves of Artemisia annua involves the following steps:

  • Extraction: The dried and powdered plant material is subjected to extraction with a non-polar solvent such as hexane or chloroform. This can be performed using maceration, Soxhlet extraction, or supercritical fluid extraction with CO₂.

  • Partitioning: The crude extract is then partitioned between hexane and a more polar solvent like acetonitrile to separate the desired sesquiterpenoids from highly non-polar compounds.

  • Chromatography: The resulting fraction is concentrated and subjected to column chromatography on silica gel. A gradient elution system, typically with mixtures of ethyl acetate and hexane, is used to separate the different components.

  • Purification: Fractions containing the target compounds are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Characterization: The structure of the isolated compound is then confirmed using spectroscopic methods including Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.

General Protocol for NMR Analysis
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are also performed.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to determine the complete chemical structure and stereochemistry of the molecule.

Biological Activity and Signaling Pathways (Contextual)

Direct studies on the biological activity and specific signaling pathways of this compound are currently limited in published literature. However, the activities of its close structural analogues, Arteannuin B and Dihydroarteannuin, provide a strong basis for predicting its potential therapeutic relevance.

Anti-inflammatory Activity of Arteannuin B

Recent studies have shown that Arteannuin B exhibits significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory mediators.

NF_kB_Inhibition_by_Arteannuin_B Potential Anti-inflammatory Mechanism of Arteannuin Analogs LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Arteannuin_B Arteannuin B Arteannuin_B->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by Arteannuin B.

Anticancer Activity of Arteannuin B

Arteannuin B has also been shown to enhance the efficacy of the chemotherapy drug cisplatin in non-small cell lung cancer. This synergistic effect is mediated through the regulation of Connexin 43 and the MAPK signaling pathway.

MAPK_Pathway_Modulation Potential Anticancer Mechanism of Arteannuin Analogs Arteannuin_B Arteannuin B Cx43 Connexin 43 Arteannuin_B->Cx43 Upregulates Cisplatin Cisplatin MAPK MAPK Pathway (p-JNK, p-P38) Cisplatin->MAPK Cx43->MAPK Modulates p53 p53 MAPK->p53 Activates Apoptosis Apoptosis p53->Apoptosis

Caption: Modulation of the MAPK pathway by Arteannuin B.

Given the structural similarity, it is plausible that this compound may exhibit similar anti-inflammatory and anticancer activities, warranting further investigation into its specific molecular targets and mechanisms of action.

Conclusion

This compound is a structurally complex sesquiterpenoid lactone from Artemisia annua. While detailed biological studies on this compound are still emerging, the known activities of its close analogues suggest that it may possess valuable therapeutic properties. This technical guide provides a foundational understanding of its chemical nature and a framework for future research into its synthesis, characterization, and pharmacological potential. Further studies are crucial to fully elucidate the specific biological roles and mechanisms of action of this compound, which could lead to the development of new therapeutic agents.

References

The Discovery and Isolation of Arteannuin L from Artemisia annua: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artemisia annua, a plant long used in traditional Chinese medicine, is a rich source of bioactive sesquiterpenoids. While artemisinin is the most renowned of these compounds, the plant's diverse phytochemical profile includes numerous other structurally related molecules with potential therapeutic value. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Arteannuin L, a sesquiterpene lactone found in Artemisia annua. Detailed experimental protocols for extraction and purification are provided, alongside tabulated quantitative data for easy reference. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the key processes, adhering to strict formatting guidelines for clarity and utility in a research and development setting.

Introduction

Artemisia annua L., a member of the Asteraceae family, is a well-established medicinal plant, globally recognized as the primary source of the potent antimalarial drug, artemisinin.[1][2] The plant's therapeutic properties are not limited to artemisinin; it produces a wide array of secondary metabolites, including monoterpenes, flavonoids, coumarins, and a variety of other sesquiterpenoids.[3][4] Among these are numerous "arteannuins," a class of sesquiterpene lactones structurally related to artemisinin. This guide focuses specifically on this compound, detailing the scientific journey from its discovery within the complex chemical matrix of the plant to its isolation as a pure compound. Understanding the methodologies for isolating such compounds is critical for further pharmacological investigation and potential drug development.

Discovery and Structural Elucidation

The exploration of Artemisia annua's phytochemistry has been extensive, largely driven by the success of artemisinin. The structural elucidation of novel compounds like this compound has been made possible through the application of advanced analytical techniques. Preparative liquid chromatography methods, such as column chromatography and High-Performance Liquid Chromatography (HPLC), are essential for obtaining sufficient quantities of purified compounds.[4] Following isolation, the precise molecular structure is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[4] While the initial discovery of many arteannuins is embedded in broader phytochemical studies of the plant, the synthesis of arteannuins K, L, M, and O has also been a key area of research, confirming their structures.[5]

Isolation and Purification Methodology

The isolation of this compound from Artemisia annua follows a multi-step process designed to separate it from a complex mixture of other phytochemicals. The general workflow involves extraction, partitioning, and chromatographic purification.

Experimental Protocol: Solvent Extraction and Partitioning

This protocol is a generalized representation based on common phytochemical isolation techniques for sesquiterpenoids from A. annua.

  • Plant Material Preparation: Dried and pulverized leaves of Artemisia annua are used as the starting material.[6]

  • Initial Extraction: The dried leaf material is extracted with a non-polar solvent such as hexane.[7] This is often performed using a Soxhlet apparatus or by refluxing to ensure efficient extraction of lipophilic compounds, including sesquiterpenoids.[8]

  • Solvent Evaporation: The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude hexane extract is then partitioned between hexane and an aqueous acetonitrile mixture (e.g., 90% acetonitrile).[7] This step serves to separate compounds based on their polarity. The more polar compounds, including many sesquiterpenoids, will preferentially move into the acetonitrile phase.

  • Phase Separation and Concentration: The acetonitrile phase is collected and the solvent is evaporated to dryness, yielding a refined extract enriched with sesquiterpenoids.[7]

Experimental Protocol: Chromatographic Purification

The enriched extract from the partitioning step requires further purification using chromatographic techniques to isolate this compound.

  • Silica Gel Column Chromatography: The refined extract is adsorbed onto silica gel and subjected to column chromatography.[7]

  • Elution Gradient: The column is eluted with a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate.[7] Fractions are collected systematically.

  • Thin-Layer Chromatography (TLC) Monitoring: The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values) to known arteannuin standards.[9]

  • Fraction Pooling: Fractions containing the target compound are pooled and concentrated.

  • Preparative HPLC: For final purification to achieve high purity, the pooled fractions are subjected to preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.[10]

Physicochemical Characterization

Once isolated, the structure and identity of this compound are confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. Data is compared with reported values for confirmation.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns can further confirm the structure.[9]

Quantitative Data Summary

The yield of sesquiterpenoids from Artemisia annua can vary significantly based on the plant cultivar, growing conditions, and extraction methodology.

ParameterTypical Value RangeExtraction MethodReference
Artemisinin Content 0.01% - 1.5% (dry weight)Solvent Extraction[1][6]
Supercritical CO₂ Extraction Yield (Artemisinin) Up to 14.65 ± 0.28 µg/mgSC-CO₂[9]
Ethanol Extraction Yield (Artemisinin) 6.86 ± 0.39 µg/mgUltrasound-assisted EtOH[9]
Arteannuin B Yield (from SC-CO₂ extract) 15.29% of volatile compoundsSC-CO₂[1]

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification cluster_2 Analysis A Dried A. annua Leaves B Hexane Extraction A->B C Crude Hexane Extract B->C D Hexane / Acetonitrile Partitioning C->D E Enriched Acetonitrile Phase D->E F Silica Gel Column Chromatography E->F Apply to Column G Fraction Collection & TLC Analysis F->G H Pooling of Target Fractions G->H I Preparative HPLC H->I J Pure this compound I->J K NMR & MS Analysis J->K G cluster_0 NF-κB Inflammatory Pathway Inhibition by Arteannuin B LPS LPS / TNF-α (Inflammatory Stimulus) UBE2D3 UBE2D3 LPS->UBE2D3 NFKB_Activation NF-κB Activation UBE2D3->NFKB_Activation Inflammatory_Mediators Inflammatory Mediators (iNOS, COX2, IL-6, etc.) NFKB_Activation->Inflammatory_Mediators ATB Arteannuin B ATB->UBE2D3

References

The Biosynthetic Pathway of Arteannuin L in Artemisia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the biosynthetic pathway of arteannuins in Artemisia annua, with a special focus on the lesser-known sesquiterpenoid, Arteannuin L. While the biosynthesis of the renowned antimalarial compound, artemisinin, has been extensively studied, the pathways leading to many other related arteannuins, including this compound, remain largely unelucidated. This document summarizes the current understanding of the core artemisinin pathway and presents a hypothetical biosynthetic route to this compound based on its chemical structure and known enzymatic reactions in Artemisia annua. Furthermore, it furnishes detailed experimental protocols for the analysis of these compounds and presents quantitative data where available.

The Core Artemisinin Biosynthetic Pathway: A Foundation

The biosynthesis of artemisinin is a complex process that begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids.[1][2] This pathway is primarily active in the glandular secretory trichomes of Artemisia annua.[3] The key enzymatic steps are outlined below.

Upstream Pathways: The precursor FPP is synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[2]

Core Pathway Enzymes and Intermediates:

  • Amorpha-4,11-diene Synthase (ADS): This enzyme catalyzes the first committed step, converting FPP to amorpha-4,11-diene.[1][2]

  • Cytochrome P450 Monooxygenase (CYP71AV1): This multifunctional enzyme, in conjunction with its redox partner cytochrome P450 reductase (CPR), catalyzes the three-step oxidation of amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid.[1][2]

  • Artemisinic Aldehyde Δ11(13)-Reductase (DBR2): This enzyme reduces the double bond in artemisinic aldehyde to form dihydroartemisinic aldehyde, shunting the pathway towards artemisinin.[1][2]

  • Aldehyde Dehydrogenase 1 (ALDH1): ALDH1 oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid, the direct precursor of artemisinin.[1]

  • Non-enzymatic Conversion: Dihydroartemisinic acid is then believed to be converted to artemisinin through a series of spontaneous photo-oxidative reactions.[1]

A competing branch in this pathway leads to the formation of arteannuin B from artemisinic acid, also through a likely non-enzymatic photo-oxidative process.[2]

Artemisinin Biosynthesis FPP Farnesyl Pyrophosphate Amorpha Amorpha-4,11-diene FPP->Amorpha ADS Art_alc Artemisinic Alcohol Amorpha->Art_alc CYP71AV1/CPR Art_ald Artemisinic Aldehyde Art_alc->Art_ald CYP71AV1/CPR Art_acid Artemisinic Acid Art_ald->Art_acid CYP71AV1/CPR DH_art_ald Dihydroartemisinic Aldehyde Art_ald->DH_art_ald DBR2 ArteannuinB Arteannuin B Art_acid->ArteannuinB Photo-oxidation (non-enzymatic) DH_art_acid Dihydroartemisinic Acid DH_art_ald->DH_art_acid ALDH1 Artemisinin Artemisinin DH_art_acid->Artemisinin Photo-oxidation (non-enzymatic)

Figure 1: The established biosynthetic pathway of artemisinin in Artemisia annua.

This compound: A Hypothetical Biosynthetic Pathway

Scientific literature does not contain an experimentally verified biosynthetic pathway for this compound. However, a 2001 study by Sy et al. reported the synthesis of this compound from artemisinin, which provides crucial clues about its structure.[4] Based on the known chemical transformations in Artemisia and the likely cadinane-type sesquiterpenoid structure of arteannuins, a hypothetical pathway for the formation of this compound can be proposed.

It is plausible that this compound is a downstream modification of a key intermediate in the artemisinin pathway, such as artemisinic acid or arteannuin B. The formation of many minor sesquiterpenoids in Artemisia annua is thought to occur through spontaneous oxidation reactions involving allylic hydroperoxides.[1] It is also possible that promiscuous activities of enzymes like cytochrome P450s contribute to the diversity of these compounds.

The proposed hypothetical pathway below suggests that this compound could be formed from Arteannuin B via an epoxidation reaction followed by rearrangement, or through a similar oxidative transformation of artemisinic acid.

Hypothetical this compound Biosynthesis cluster_main_pathway From Core Pathway Art_acid Artemisinic Acid ArteannuinB Arteannuin B Art_acid->ArteannuinB Photo-oxidation ArteannuinL_precursor Hypothetical Intermediate (e.g., Epoxide) ArteannuinB->ArteannuinL_precursor P450 Monooxygenase? (Hypothetical) ArteannuinL This compound ArteannuinL_precursor->ArteannuinL Rearrangement? (Hypothetical)

Figure 2: A hypothetical biosynthetic pathway for this compound.

Quantitative Data

There is a lack of specific quantitative data for this compound in the existing literature. Quantitative analyses of Artemisia annua extracts tend to focus on the major bioactive compounds. The table below summarizes the typical concentration ranges for the most abundant and well-studied sesquiterpenoids in the dried leaves of Artemisia annua.

CompoundTypical Concentration Range (% dry weight)Analytical Method
Artemisinin0.1 - 1.5%HPLC-UV, HPLC-ELSD, LC-MS
Artemisinic Acid0.1 - 0.5%HPLC-UV, LC-MS
Arteannuin B0.05 - 0.2%HPLC-UV, LC-MS
Dihydroartemisinic AcidVariable, often lower than artemisinic acidLC-MS
This compound Not Reported -

Experimental Protocols

The following protocols provide a general framework for the extraction, separation, and quantification of arteannuins from Artemisia annua. These methods can be adapted for the targeted analysis of this compound, provided a reference standard is available.

Extraction of Sesquiterpenoids
  • Sample Preparation: Harvest fresh leaves of Artemisia annua and dry them at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried leaves into a fine powder.

  • Solvent Extraction:

    • Soxhlet Extraction: Extract the powdered leaf material with n-hexane or chloroform for 4-6 hours.

    • Ultrasonic Extraction: Suspend the powdered leaf material in a suitable solvent (e.g., methanol, ethanol, or chloroform) and sonicate for 30-60 minutes.

  • Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator.

  • Sample Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Analytical Methods
  • HPLC-UV/DAD:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Detection: As many arteannuins lack a strong chromophore, a derivatization step is often required for UV detection. This typically involves treatment with a base (e.g., NaOH) followed by neutralization to form a UV-active product. Detection is then performed at a wavelength around 260 nm.

  • HPLC-ELSD (Evaporative Light Scattering Detection):

    • This method is suitable for non-volatile compounds that do not have a UV chromophore.

    • The mobile phase composition is similar to HPLC-UV.

    • The detector response is dependent on the mass of the analyte.

  • LC-MS/MS: This is a highly sensitive and selective method for the identification and quantification of arteannuins.

    • Ionization Source: Electrospray ionization (ESI) is commonly used.

    • Mass Analyzer: Triple quadrupole or time-of-flight (TOF) analyzers provide high resolution and accuracy.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

Experimental Workflow Plant_Material Artemisia annua Leaves Drying Drying (40-50°C) Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (Hexane/Chloroform/Methanol) Grinding->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Methanol/Acetonitrile Evaporation->Reconstitution Analysis Chromatographic Analysis Reconstitution->Analysis HPLC_UV HPLC-UV/DAD (with derivatization) Analysis->HPLC_UV UV-active HPLC_ELSD HPLC-ELSD Analysis->HPLC_ELSD Non-volatile LC_MS LC-MS/MS Analysis->LC_MS High Sensitivity/ Specificity

Figure 3: A general workflow for the extraction and analysis of arteannuins.

Conclusion

The biosynthetic pathway of artemisinin in Artemisia annua is well-characterized, providing a roadmap for metabolic engineering and synthetic biology approaches to enhance its production. In contrast, the biosynthesis of many minor sesquiterpenoids, such as this compound, remains to be elucidated. Based on its likely chemical structure and the known chemistry of Artemisia annua, it is hypothesized that this compound is a downstream product of the main artemisinin pathway, possibly formed through the action of promiscuous enzymes or non-enzymatic transformations. Further research, including isolation and structure elucidation of this compound from natural sources, followed by feeding studies with labeled precursors, will be necessary to definitively map its biosynthetic origin. The analytical protocols provided in this guide offer a robust starting point for researchers aiming to investigate the full spectrum of sesquiterpenoids in this medicinally important plant.

References

Spectroscopic Analysis of Sesquiterpenoids in Artemisia annua L.: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisia annua L. is a medicinal plant of significant interest due to its production of a diverse array of sesquiterpenoid lactones. Among these, artemisinin is a potent antimalarial drug. Other related compounds, such as arteannuin B and its structural analogues like arteannuin L, are also subjects of research for their potential biological activities.[1] This guide provides an in-depth overview of the spectroscopic data and analytical methodologies for the characterization of these compounds, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation: Spectroscopic Data of Key Sesquiterpenoids

The following tables summarize the key spectroscopic data for Artemisinin and Arteannuin B.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Artemisinin

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for artemisinin are well-established.

¹H NMR (CDCl₃, 200.03 MHz) ¹³C NMR (CDCl₃, 50.305 MHz)
Chemical Shift (δ, ppm) Assignment
5.87-5.91H, CH
3.64-3.681H, c, CH
3.421H, c, CH
2.451H, c, CH
2.5-2.082H, c, CH₂
1.97-1.992H, c, CH₂
1.88-1.902H, t, CH₂, J= 5.35 Hz
1.75-1.782H, c, CH₂, J₁= 5.25, J₂=7.22
1.63-1.663H, s, CH₃
1.42-1.451H, s, CH
1.21-1.243H, d, CH₃, J=7.32
1.02-1.053H, d, CH₃, J= 5.37

(Data sourced from Redalyc.Isolation, characterization and quantification of artemisinin by NMR from Argentinean Artemisia annua L.[2])

Table 2: Mass Spectrometry (MS) Data for Arteannuin B and Artemisinin

Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of compounds. High-resolution techniques like ESI-Q-TOF-MS/MS provide detailed structural information.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Arteannuin B 249.15231.14 [M+H–H₂O]⁺, 189.09 [M+H–C₃H₈O]⁺, 185.14 [M+H–2H₂O–CO]⁺
Artemisinin 283Fragmentation data for artemisinin can be complex and is detailed in various literature sources.

(Data for Arteannuin B sourced from Profiling of sesquiterpenoid fractions from Artemisia annua L. and testing their in vitro anti-SARS-CoV-2 activity[3])

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on established methods for the analysis of sesquiterpenoids from Artemisia annua.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 10-20 mg of the purified compound or plant extract residue in approximately 0.6 mL of deuterated chloroform (CDCl₃).[2]

    • Add a chemical shift reference, such as tetramethylsilane (TMS).[2]

    • For quantitative NMR (qNMR), a known amount of an internal standard (e.g., N,N-dimethylformamide) is added.[2]

    • Filter the solution and transfer it to an NMR tube.[2]

  • Instrumentation and Data Acquisition:

    • NMR spectra are typically recorded on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 200.037 MHz for ¹H and 50.3 MHz for ¹³C).[2]

    • Experiments are conducted at a controlled temperature, such as 25°C.[2]

    • For quantitative analysis, specific acquisition parameters are set, including the number of transients (e.g., 32-64), flip angle (e.g., 45°), relaxation delay (e.g., 1.00 s), and acquisition time (e.g., 4.09 s).[2]

    • To obtain ¹H-decoupled ¹³C NMR spectra without the Nuclear Overhauser Effect (NOE), inverse-gated decoupling sequences are employed.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • A rapid extraction can be achieved by immersing one gram of fresh plant material in chloroform for one minute.[4] This method is reported to have a recovery of >97% for artemisinin and its analogues.[4]

    • For quantitative analysis, a standard stock solution of the reference compound is prepared in a suitable solvent (e.g., methanol).[3]

  • Chromatography:

    • A reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is used.[4]

    • The mobile phase composition is optimized for the separation of the target compounds.

  • Mass Spectrometry:

    • The eluent from the chromatography system is introduced into an electrospray ionization (ESI) source coupled to a mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument.[4]

    • Data is acquired in positive ion mode.[3]

    • For targeted analysis, selected ion monitoring (SIM) can be used to record the abundance of specific ions.

Mandatory Visualization

The following diagrams illustrate key experimental workflows for the analysis of sesquiterpenoids from Artemisia annua.

Experimental_Workflow_NMR cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis Plant_Material Artemisia annua Plant Material Extraction Solvent Extraction (e.g., Chloroform) Plant_Material->Extraction Purification Purification/ Fractionation Extraction->Purification NMR_Sample Dissolve in CDCl3 with TMS/Internal Std. Purification->NMR_Sample NMR_Spectrometer NMR Spectrometer (e.g., 200 MHz) NMR_Sample->NMR_Spectrometer Acquisition 1H & 13C Spectra Acquisition NMR_Spectrometer->Acquisition Processing Data Processing (Integration, etc.) Acquisition->Processing Structure_Elucidation Structure Elucidation/ Quantification Processing->Structure_Elucidation

Caption: Workflow for NMR-based analysis of Artemisia annua extracts.

Experimental_Workflow_LCMS cluster_extraction Extraction & Preparation cluster_lcms_analysis LC-MS/MS Analysis Plant_Material Artemisia annua Plant Material Extraction Rapid Chloroform Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration UPLC UPLC Separation (Reversed-Phase) Filtration->UPLC ESI_Source Electrospray Ionization (ESI) UPLC->ESI_Source QTOF_MS Q-TOF Mass Spectrometer ESI_Source->QTOF_MS Data_Analysis Data Analysis (Identification/ Quantification) QTOF_MS->Data_Analysis

Caption: Workflow for LC-MS/MS-based analysis of sesquiterpenoids.

References

Unveiling the Pharmacological Landscape of Arteannuin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This guide focuses on the pharmacological properties of Arteannuin B. Initial searches for "Arteannuin L" did not yield specific scientific data, suggesting it may be a less common synonym or a misnomer. Due to the substantial body of research available for Arteannuin B, a structurally related sesquiterpene lactone also isolated from Artemisia annua, this document will detail its known biological activities and mechanisms of action.

Introduction

Arteannuin B is a sesquiterpene lactone derived from the plant Artemisia annua, the same source as the renowned antimalarial compound, artemisinin. While lacking the endoperoxide bridge crucial for artemisinin's antimalarial activity, Arteannuin B has emerged as a molecule of significant pharmacological interest, demonstrating potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the pharmacological properties of Arteannuin B, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key signaling pathways.

Pharmacological Properties

Arteannuin B exhibits a range of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

Arteannuin B has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] It effectively reduces the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][4]

Anticancer Activity

In the realm of oncology, Arteannuin B has shown promising cytotoxic activity against a variety of cancer cell lines.[5] It can inhibit cancer cell viability and proliferation, induce apoptosis, and arrest the cell cycle.[6] Furthermore, it has been found to enhance the efficacy of conventional chemotherapeutic agents like cisplatin in non-small cell lung cancer.[7]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of Arteannuin B.

Table 1: Anti-inflammatory Activity of Arteannuin B

ParameterCell Line/ModelTreatmentResultReference
NO ProductionLPS-stimulated RAW264.7 macrophagesArteannuin BDose-dependent inhibition[3]
PGE2 ProductionLPS-stimulated RAW264.7 macrophagesArteannuin BDown-regulation of COX-2 expression[3]
IL-1β mRNA ExpressionLPS-exposed RAW264.7 macrophagesArteannuin BDecreased expression[3]
IL-6 mRNA ExpressionLPS-exposed RAW264.7 macrophagesArteannuin BDecreased expression[3]
TNF-α mRNA ExpressionLPS-exposed RAW264.7 macrophagesArteannuin BDecreased expression[3]
TNF-α ProductionLPS-induced RAW 264.7 macrophagesArteannuin B (10 µM)72.18% inhibition[4]
IL-6 ProductionLPS-induced RAW 264.7 macrophagesArteannuin B (10 µM)68.43% inhibition[4]

Table 2: Anticancer Activity of Arteannuin B

Cell LineCancer TypeAssayIC50 ValueReference
A549Human Lung CancerMTT Assay16.03 µM (at day 4)[8]
MDA-MB-231Triple-Negative Breast CancerViability AssayInhibition observed[6]
MCF-7Breast CancerViability AssayInhibition observed[6]
MIA PaCa-2Pancreas CancerViability AssayInhibition observed[6]
PC-3Prostate CancerViability AssayInhibition observed[6]
A459Non-Small Cell Lung CancerViability AssayInhibition observed[6]
A549, MCF7, HCT116, Jurkat, RDVariousMTT Assay8–36 μM (for derivatives)[5]

Mechanisms of Action & Signaling Pathways

Arteannuin B exerts its pharmacological effects by modulating specific intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory activity of Arteannuin B is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. Arteannuin B has been shown to covalently bind to the ubiquitin-conjugating enzyme UBE2D3, thereby preventing the ubiquitination of key signaling proteins like RIP1 and NEMO, which are essential for NF-κB activation.[3] This ultimately leads to the suppression of pro-inflammatory gene expression.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α Receptor Receptor LPS/TNF-α->Receptor UBE2D3 UBE2D3 Receptor->UBE2D3 RIP1/NEMO RIP1/NEMO UBE2D3->RIP1/NEMO Ubiquitination IKK Complex IKK Complex RIP1/NEMO->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocation Arteannuin B Arteannuin B Arteannuin B->UBE2D3 Inhibition DNA DNA NF-κB (p65/p50)_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription MAPK_Pathway Arteannuin B Arteannuin B Ca2+ Influx Ca2+ Influx Arteannuin B->Ca2+ Influx Cx43 Upregulation Cx43 Upregulation Arteannuin B->Cx43 Upregulation MAPK Pathway MAPK Pathway Ca2+ Influx->MAPK Pathway Activation Increased DDP Uptake Increased DDP Uptake Cx43 Upregulation->Increased DDP Uptake Enhanced Cisplatin Efficacy Enhanced Cisplatin Efficacy MAPK Pathway->Enhanced Cisplatin Efficacy Increased DDP Uptake->Enhanced Cisplatin Efficacy Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment Treatment with Arteannuin B Cell Culture->Treatment Viability Assay Cell Viability Assay (MTT) Treatment->Viability Assay Inflammation Assays Inflammatory Mediator Measurement (ELISA, Griess) Treatment->Inflammation Assays Gene Expression Gene Expression Analysis (RT-qPCR) Treatment->Gene Expression Protein Analysis Protein Expression/Activation (Western Blot) Treatment->Protein Analysis Animal Model Animal Model Treatment_vivo Treatment with Arteannuin B Animal Model->Treatment_vivo Tumor Growth Tumor Growth Measurement Treatment_vivo->Tumor Growth Inflammation Model Inflammation Model (e.g., Paw Edema) Treatment_vivo->Inflammation Model Tissue Analysis Histopathology & Biomarker Analysis Tumor Growth->Tissue Analysis Inflammation Model->Tissue Analysis

References

Screening the Biological Activity of Arteannuin L: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin L is a sesquiterpene lactone isolated from Artemisia annua, a plant renowned for yielding the potent antimalarial drug artemisinin. While artemisinin has been the primary focus of research, other structurally related compounds within the plant, such as this compound, represent a promising frontier for the discovery of new therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for screening the biological activity of this compound, drawing upon established protocols for similar compounds from Artemisia annua. The guide focuses on three key areas of biological screening: cytotoxic, anti-inflammatory, and antimicrobial activities.

Cytotoxic Activity Screening

The evaluation of a compound's cytotoxicity is a critical first step in drug discovery, providing insights into its potential as an anticancer agent and its safety profile.

Experimental Protocols

a) MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated.

b) Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Culture and Treatment: Similar to the MTT assay, cells are seeded and treated with varying concentrations of this compound.

  • Neutral Red Incubation: After treatment, the medium is replaced with a medium containing neutral red (e.g., 50 µg/mL) and incubated for 2-3 hours.

  • Dye Extraction: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., 50% ethanol, 1% acetic acid).

  • Absorbance Measurement: The absorbance of the extracted dye is measured at 540 nm.

  • Data Analysis: The results are expressed as a percentage of the control, and the IC50 value is determined.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssayIncubation Time (h)IC50 (µM)
HeLaMTT48Data to be determined
MCF-7MTT48Data to be determined
A549Neutral Red48Data to be determined

Experimental Workflow

Cytotoxicity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plates incubation1 Incubate (24h) start->incubation1 treatment Add this compound (serial dilutions) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 assay_choice Assay Type incubation2->assay_choice mt_assay Add MTT solution assay_choice->mt_assay MTT nr_assay Add Neutral Red solution assay_choice->nr_assay Neutral Red readout Measure Absorbance mt_assay->readout nr_assay->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for cytotoxicity screening of this compound.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases, making the identification of novel anti-inflammatory agents a key research area. Sesquiterpene lactones from Artemisia annua have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways[4][5].

Experimental Protocols

a) Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

RAW 264.7 macrophage cells are a standard model for studying inflammation in vitro. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Nitric Oxide (NO) Production Assay (Griess Test): The accumulation of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.

  • Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits.

  • Western Blot Analysis for Signaling Proteins: To investigate the mechanism of action, the expression and phosphorylation status of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., p38, ERK, JNK) pathways are analyzed by Western blotting. A decrease in the phosphorylation of these proteins would suggest that this compound inhibits these pathways.

Data Presentation

Quantitative data for the anti-inflammatory activity of this compound is not available in the searched literature. However, extracts from Artemisia annua have been shown to inhibit NO production and the secretion of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells[6][7]. For example, an acetone extract of A. annua at 100 µg/ml inhibited the production of IL-1β by 61.0% and IL-6 by 45.1%[6]. A fraction from Artemisia lavandulaefolia showed strong inhibition of NO production with an IC50 value of 1.64±0.41 μg/mL[8].

Table 2: Hypothetical Anti-inflammatory Activity Data for this compound

AssayParameterIC50 (µM)
Griess AssayNO ProductionData to be determined
ELISATNF-α SecretionData to be determined
ELISAIL-6 SecretionData to be determined
Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Arteannuin B has been shown to exert its anti-inflammatory functions by repressing the NF-κB pathway[9][10].

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK Activation LPS->IKK Arteannuin_L This compound Arteannuin_L->IKK Inhibits IkB_p IκB Phosphorylation IKK->IkB_p IkB_d IκB Degradation IkB_p->IkB_d NFkB_n NF-κB Nuclear Translocation IkB_d->NFkB_n Gene_t Pro-inflammatory Gene Transcription NFkB_n->Gene_t Cytokines TNF-α, IL-6 Production Gene_t->Cytokines

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the search for new antimicrobial agents. Compounds from Artemisia annua have demonstrated activity against a range of bacteria.

Experimental Protocols

a) Disc Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity.

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in appropriate broth and their turbidity is adjusted to a 0.5 McFarland standard.

  • Inoculation: The bacterial suspension is uniformly spread onto the surface of an agar plate.

  • Disc Application: Sterile paper discs impregnated with different concentrations of this compound are placed on the agar surface. A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

b) Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Serial Dilution: A serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Visual Assessment: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Data Presentation

Specific MIC values for this compound were not found in the reviewed literature. However, studies on Artemisia annua extracts and other isolated compounds provide a useful reference. For instance, artemisinin and its precursor were found to have a MIC of 0.09 mg/mL against Bacillus subtilis, Staphylococcus aureus, and Salmonella sp.[11]. An ethanolic extract of A. annua showed a potent MIC of 60 mg/ml against a multi-drug resistant E. coli isolate[12].

Table 3: Hypothetical Antimicrobial Activity Data for this compound

MicroorganismAssayResult
Staphylococcus aureusDisc DiffusionZone of Inhibition (mm)
Escherichia coliDisc DiffusionZone of Inhibition (mm)
Staphylococcus aureusBroth MicrodilutionMIC (µg/mL)
Escherichia coliBroth MicrodilutionMIC (µg/mL)

Experimental Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Data Analysis start Prepare bacterial inoculum plate_prep Prepare agar plates/broth dilutions start->plate_prep assay_choice Assay Type plate_prep->assay_choice disc_assay Apply this compound discs assay_choice->disc_assay Disc Diffusion mic_assay Inoculate wells with bacteria assay_choice->mic_assay MIC incubation Incubate (18-24h) disc_assay->incubation mic_assay->incubation measure_zone Measure Zone of Inhibition incubation->measure_zone determine_mic Determine MIC incubation->determine_mic

Caption: Workflow for antimicrobial screening of this compound.

Conclusion

While specific biological activity data for this compound is currently limited in publicly accessible literature, the established methodologies for screening related compounds from Artemisia annua provide a robust framework for its evaluation. The protocols and conceptual models presented in this guide offer a starting point for researchers to investigate the cytotoxic, anti-inflammatory, and antimicrobial potential of this compound. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this promising natural product, which may lead to the development of novel therapeutic agents. It is crucial to perform these systematic screenings to unlock the full therapeutic potential of the diverse chemical entities present in medicinal plants like Artemisia annua.

References

Arteannuin L: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Arteannuin L, a sesquiterpene lactone found in Artemisia annua. Due to the limited availability of direct quantitative data for this compound, this document also includes data from its close structural analog, Arteannuin B, to provide a foundational understanding for researchers. This guide details qualitative solubility, quantitative solubility of related compounds, and stability information, alongside relevant experimental protocols and biosynthetic context. The information herein is intended to support research, drug development, and formulation activities involving this class of compounds.

Introduction

This compound is a sesquiterpenoid isolated from Artemisia annua, a plant renowned for producing the potent antimalarial compound, artemisinin. As interest in the diverse pharmacological properties of A. annua constituents continues to grow, understanding the physicochemical properties of individual compounds like this compound is critical for their isolation, characterization, and potential therapeutic development. This guide focuses on two key developability parameters: solubility and stability.

Solubility Characteristics

Qualitative Solubility of this compound

This compound is reported to be soluble in a range of organic solvents. This suggests it is a lipophilic compound with poor aqueous solubility, a common characteristic of sesquiterpene lactones.

Known Solvents for this compound:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl Sulfoxide (DMSO)

  • Acetone[1]

Quantitative Solubility of Arteannuin B

As a close structural analog, the solubility of Arteannuin B provides a useful reference point for estimating the solubility behavior of this compound. Quantitative data for Arteannuin B is available from chemical suppliers.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethylformamide (DMF)30Not specifiedData from Cayman Chemical.
Dimethyl Sulfoxide (DMSO)25100.68Requires sonication for dissolution.[2][3]
Ethanol25Not specifiedData from Cayman Chemical.

This data is for Arteannuin B and should be used as an estimation for this compound.

Stability Profile

The chemical stability of a compound is paramount for its viability as a drug candidate, influencing its shelf-life, formulation, and degradation pathways. Direct stability studies on this compound are not extensively published. Therefore, stability data for the related compound Arteannuin B and general knowledge of the stability of artemisinin and its derivatives are presented.

Stability of Arteannuin B

Arteannuin B has demonstrated considerable stability under appropriate storage conditions.

ConditionStability DurationSource
Storage at -20°C, protected from light≥ 4 yearsCayman Chemical[2]
Storage at -80°CUp to 6 monthsMedChemExpress[4]
Storage at -20°CUp to 1 monthMedChemExpress[4]

It is crucial to protect Arteannuin B from light.[3][4] Given the structural similarities, it is reasonable to infer that this compound may also be sensitive to light and temperature-induced degradation.

General Stability Considerations for Artemisinin-Related Compounds

Studies on artemisinin and its derivatives, such as artesunate, have shown that the endoperoxide bridge, a key structural feature for antimalarial activity, is susceptible to hydrolysis, particularly in aqueous solutions and under acidic or basic conditions. While this compound does not possess an endoperoxide bridge, its lactone ring may be susceptible to hydrolysis under certain pH conditions.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standard methodologies used for artemisinin and other natural products can be readily adapted.

Solubility Determination: Shake-Flask Method

A common method for determining equilibrium solubility is the shake-flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Create saturated solution prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Allow equilibrium to be reached (e.g., 24-72h) equil1->equil2 analysis1 Filter to remove undissolved solid equil2->analysis1 analysis2 Quantify this compound in the filtrate (e.g., HPLC-UV) analysis1->analysis2

Workflow for Solubility Determination by Shake-Flask Method.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a sub-micron filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways.

G cluster_conditions Stress Conditions acid Acidic (e.g., 0.1M HCl) analysis Analyze at time points (e.g., 0, 2, 4, 8, 24h) by stability-indicating HPLC method acid->analysis base Basic (e.g., 0.1M NaOH) base->analysis oxidative Oxidative (e.g., 3% H2O2) oxidative->analysis thermal Thermal (e.g., 60°C) thermal->analysis photo Photolytic (ICH Q1B) photo->analysis arteannuin_l This compound Solution arteannuin_l->acid arteannuin_l->base arteannuin_l->oxidative arteannuin_l->thermal arteannuin_l->photo

Forced Degradation Experimental Workflow.

Methodology:

  • Solution Preparation: Solutions of this compound are prepared in suitable solvents.

  • Stress Application: The solutions are exposed to a variety of stress conditions as per ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.

  • Time-Point Analysis: Samples are collected at various time points and analyzed using a stability-indicating analytical method (e.g., HPLC) that can separate the intact drug from its degradation products.

  • Data Evaluation: The rate of degradation and the formation of degradation products are monitored to assess the stability of this compound under different conditions.

Biosynthetic Context of Arteannuins

This compound is part of the complex biosynthetic network of sesquiterpenoids in Artemisia annua. Understanding its position within this pathway can provide insights into its chemical properties and potential for chemical modification. The biosynthesis of artemisinin and related compounds, including various Arteannuins, originates from farnesyl pyrophosphate (FPP).

G FPP Farnesyl Pyrophosphate (FPP) Amorpha Amorpha-4,11-diene FPP->Amorpha ADS Art_Acid Artemisinic Acid Amorpha->Art_Acid CYP71AV1 DH_Art_Acid Dihydroartemisinic Acid Art_Acid->DH_Art_Acid DBR2 Arteannuin_B Arteannuin B Art_Acid->Arteannuin_B Non-enzymatic Artemisinin Artemisinin DH_Art_Acid->Artemisinin Non-enzymatic Other_Arteannuins Other Arteannuins (including this compound) DH_Art_Acid->Other_Arteannuins

Simplified Biosynthetic Pathway of Artemisinin and Arteannuins.

This simplified diagram illustrates that Arteannuin B is derived from artemisinic acid, while other arteannuins, potentially including this compound, are downstream products in related pathways. The non-enzymatic, photochemical transformations in this pathway suggest a potential sensitivity of these compounds to light and oxidative conditions.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While direct quantitative data remains limited, qualitative assessments and data from the closely related Arteannuin B provide a strong foundation for researchers. This compound is a lipophilic compound, soluble in common organic solvents and likely possessing poor aqueous solubility. Its stability profile is anticipated to be sensitive to light and temperature, similar to other sesquiterpene lactones from A. annua. The experimental protocols and biosynthetic context provided herein offer a framework for further investigation and development of this and related compounds. Future research should focus on generating precise quantitative solubility and stability data for this compound to facilitate its progression in drug discovery and development pipelines.

References

A Technical Guide to the Natural Abundance of Arteannuin B in Artemisia annua

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural abundance of Arteannuin B, a significant sesquiterpene lactone found in Artemisia annua. While the initial focus of this guide was Arteannuin L, the available scientific literature provides more extensive quantitative data and clear biosynthetic elucidation for its closely related isomer, Arteannuin B. Given their structural similarity and shared biosynthetic precursors, this guide will focus on Arteannuin B as a representative of this class of compounds, offering valuable insights for researchers in the field.

This document summarizes the quantitative distribution of Arteannuin B in various plant tissues, details the experimental protocols for its analysis, and illustrates the key biosynthetic pathways and experimental workflows.

Quantitative Abundance of Arteannuin B

The concentration of Arteannuin B in Artemisia annua is subject to significant variation, influenced by factors such as the specific chemotype of the plant, its geographical origin, and the developmental stage of the plant. High-artemisinin producing (HAP) chemotypes tend to have lower levels of Arteannuin B, while low-artemisinin producing (LAP) chemotypes show a higher accumulation of Arteannuin B and its precursor, artemisinic acid[1]. This inverse correlation is a key consideration in the selection of plant material for the extraction of specific compounds.

The distribution of Arteannuin B also shows significant geographical variation. For instance, studies on Artemisia annua from different regions in China have revealed that plants from northern China tend to have a higher content of Arteannuin B and artemisinic acid[2].

Table 1: Concentration of Arteannuin B in Artemisia annua

Plant MaterialExtraction MethodAnalytical MethodArteannuin B Concentration (% of dry weight)Reference
Dry leavesMicrowave-assisted extractionGC-MS0.18 - 1.23[3]
Dry leavesSupercritical fluid extractionGC-MS1.18[3]

Biosynthetic Pathway of Arteannuin B

Arteannuin B is a sesquiterpenoid synthesized in the glandular trichomes of Artemisia annua. Its biosynthesis shares the initial steps with the antimalarial compound artemisinin. The pathway diverges at the intermediate artemisinic aldehyde.

The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP) to amorpha-4,11-diene, a reaction catalyzed by amorpha-4,11-diene synthase (ADS). Subsequently, a multi-functional cytochrome P450 enzyme, CYP71AV1, in conjunction with its reductase partner (CPR), catalyzes a three-step oxidation of amorpha-4,11-diene to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid[4]. It is from artemisinic acid that Arteannuin B is believed to be formed through a photo-oxidative, non-enzymatic reaction[5].

In a parallel branch of the pathway, artemisinic aldehyde can be reduced to dihydroartemisinic aldehyde by the enzyme artemisinic aldehyde Δ11(13) reductase (DBR2). Dihydroartemisinic aldehyde is then oxidized by aldehyde dehydrogenase 1 (ALDH1) to form dihydroartemisinic acid, the direct precursor of artemisinin[4][5]. The relative flux through these competing branches determines the ratio of artemisinin to Arteannuin B in the plant.

Arteannuin B Biosynthetic Pathway Biosynthetic Pathway of Arteannuin B in Artemisia annua FPP Farnesyl Pyrophosphate (FPP) Amorpha Amorpha-4,11-diene FPP->Amorpha ADS Art_Alcohol Artemisinic Alcohol Amorpha->Art_Alcohol CYP71AV1/CPR Art_Aldehyde Artemisinic Aldehyde Art_Alcohol->Art_Aldehyde CYP71AV1/CPR Art_Acid Artemisinic Acid Art_Aldehyde->Art_Acid CYP71AV1/CPR, ALDH1 DH_Art_Aldehyde Dihydroartemisinic Aldehyde Art_Aldehyde->DH_Art_Aldehyde DBR2 Arteannuin_B Arteannuin B Art_Acid->Arteannuin_B Photo-oxidation (non-enzymatic) DH_Art_Acid Dihydroartemisinic Acid DH_Art_Aldehyde->DH_Art_Acid ALDH1 Artemisinin Artemisinin DH_Art_Acid->Artemisinin Photo-oxidation (non-enzymatic)

Caption: Biosynthetic pathway of Arteannuin B.

Experimental Protocols

The accurate quantification of Arteannuin B in Artemisia annua extracts is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

Extraction of Arteannuin B

A generalized protocol for the extraction of Arteannuin B from dried plant material is as follows:

  • Sample Preparation: Air-dry the aerial parts of Artemisia annua at room temperature (25-30°C) for approximately 7 days. Once dried, grind the plant material into a fine powder.

  • Extraction:

    • Microwave-Assisted Extraction (MAE): Suspend the powdered plant material in a suitable solvent (e.g., ethanol, chloroform, n-hexane, or toluene). Perform extraction using a microwave extractor. The optimal conditions may vary depending on the solvent and equipment used[3].

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract using n-hexane in a Soxhlet apparatus.

    • Ultrasonic-Assisted Extraction: Macerate the powdered plant material in a solvent (e.g., hexane) with the aid of ultrasonication.

  • Concentration: After extraction, concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in Arteannuin B, derivatization or the use of detectors other than UV-Vis, such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is often necessary for sensitive detection.

HPLC-ELSD Method:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water, often in a gradient to achieve optimal separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Quantification: Use a calibration curve generated from a certified standard of Arteannuin B.

HPLC-MS Method:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile and water with a modifier such as formic acid to improve ionization.

  • Flow Rate: Typically in the range of 0.3 - 1.0 mL/min.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used. For quantification, selected ion monitoring (SIM) of the protonated molecular ion of Arteannuin B ([M+H]⁺ at m/z 249) is employed for enhanced sensitivity and selectivity[6].

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Arteannuin B.

  • GC Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the extract. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Injection: A small volume of the extract, dissolved in a suitable solvent like chloroform, is injected into the GC.

  • Mass Spectrometer: Electron ionization (EI) is typically used. The mass spectrometer is operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification, using characteristic fragment ions of Arteannuin B.

Experimental Workflow for Arteannuin B Quantification Experimental Workflow for Arteannuin B Quantification Plant Artemisia annua Plant Material (Leaves, Flowers) Drying Drying and Grinding Plant->Drying Extraction Extraction (e.g., MAE, Soxhlet) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Cleanup Optional: Sample Clean-up (e.g., SPE) Crude_Extract->Cleanup Analysis Instrumental Analysis Crude_Extract->Analysis Direct Analysis Cleanup->Analysis HPLC HPLC-ELSD / HPLC-MS Analysis->HPLC GCMS GC-MS Analysis->GCMS Data Data Analysis and Quantification HPLC->Data GCMS->Data

Caption: Workflow for Arteannuin B analysis.

References

The Biosynthesis of Artemisinin: A Technical Guide to the Core Pathway and Associated Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Artemisinin, a sesquiterpene lactone endoperoxide derived from Artemisia annua L., remains the cornerstone of modern antimalarial therapies. The urgent and sustained demand for this compound necessitates a deep and precise understanding of its biosynthetic pathway to optimize production, whether through plant breeding, metabolic engineering, or synthetic biology approaches. This technical guide provides a detailed examination of the core biosynthetic pathway leading to artemisinin, focusing on the key enzymatic steps and precursor molecules. It summarizes critical quantitative data from various studies, outlines detailed experimental protocols for the extraction and analysis of key metabolites, and presents visual diagrams of the biochemical and experimental workflows. While the pathway to artemisinin via its direct precursor, dihydroartemisinic acid (DHAA), is well-elucidated, this paper also addresses the roles of related sesquiterpenoids, such as arteannuin B. Notably, the role of other isolated compounds like Arteannuin L in the central biosynthetic pathway is not established in current scientific literature; this guide focuses exclusively on the evidence-supported metabolic route.

The Core Biosynthetic Pathway of Artemisinin

The synthesis of artemisinin is a complex, multi-step process localized within the glandular secretory trichomes of the Artemisia annua plant.[1][2] The pathway begins with the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP). FPP serves as the critical branch point, leading either to artemisinin and other sesquiterpenoids or to competing pathways like sterol biosynthesis.[3]

The committed steps toward artemisinin are as follows:

  • Cyclization of FPP: The enzyme amorpha-4,11-diene synthase (ADS) catalyzes the cyclization of FPP, the first rate-limiting step, to form amorpha-4,11-diene.[3]

  • Multi-step Oxidation: The cytochrome P450 monooxygenase, CYP71AV1, in conjunction with its redox partner cytochrome P450 oxidoreductase (CPR), performs a three-step oxidation of amorpha-4,11-diene to produce artemisinic alcohol, then artemisinic aldehyde, and finally artemisinic acid (AA).[4]

  • Formation of Dihydroartemisinic Acid (DHAA): From artemisinic aldehyde, the pathway branches. One route proceeds via the reduction of the C11-C13 double bond by artemisinic aldehyde Δ11(13) reductase (DBR2) to form dihydroartemisinic aldehyde.[3] This is subsequently oxidized by aldehyde dehydrogenase 1 (ALDH1) to yield dihydroartemisinic acid (DHAA), the direct precursor to artemisinin.[3]

  • Final Non-Enzymatic Conversion: The conversion of DHAA to artemisinin is widely considered to be a non-enzymatic, spontaneous photo-oxidative process.[3] DHAA is believed to form a tertiary allylic hydroperoxide intermediate which then undergoes further spontaneous reactions to generate the unique endoperoxide bridge characteristic of artemisinin.[5]

A competing branch from artemisinic aldehyde can lead to the formation of artemisinic acid, which can be photochemically converted to arteannuin B, a related but non-antimalarial sesquiterpenoid.[1][3]

Artemisinin Biosynthesis Pathway cluster_enzymes FPP Farnesyl Pyrophosphate (FPP) Amorpha Amorpha-4,11-diene FPP->Amorpha  ADS AAOH Artemisinic Alcohol Amorpha->AAOH CYP71AV1 / CPR AAA Artemisinic Aldehyde AAOH->AAA CYP71AV1 / CPR AAcid Artemisinic Acid AAA->AAcid CYP71AV1 / CPR / ALDH1 DHAAA Dihydroartemisinic Aldehyde AAA->DHAAA  DBR2 ArteannuinB Arteannuin B AAcid->ArteannuinB Photo-oxidation (Non-enzymatic) DHAA Dihydroartemisinic Acid (DHAA) DHAAA->DHAA  ALDH1 Artemisinin Artemisinin DHAA->Artemisinin Photo-oxidation (Non-enzymatic) ADS ADS CYP1 CYP71AV1 / CPR DBR2 DBR2 ALDH1 ALDH1 CYP2 CYP71AV1 / CPR / ALDH1 Photo Photo-oxidation (Non-enzymatic)

Caption: The core artemisinin biosynthetic pathway from FPP.

Quantitative Analysis of Key Metabolites

The concentration of artemisinin and its precursors varies significantly based on the plant cultivar, developmental stage, and genetic modifications. High-artemisinin-producing (HAP) chemotypes show preferential conversion of DHAA to artemisinin, while low-artemisinin-producing (LAP) chemotypes often convert artemisinic acid to arteannuin B.[1] Metabolic engineering has successfully increased yields by overexpressing key biosynthetic enzymes.

Compound Concentration / Yield Plant Line / Condition Reference
Artemisinin~1.5% of dry plant materialBest cultivated A. annua[2]
Artemisinin2-3 fold increase vs. controlTransgenic plants overexpressing HMGR[6]
ArtemisininUp to 232% increase vs. controlCo-overexpression of six key enzymes (IDI, FPS, ADS, CYP71AV1, CPR, DBR2)[4]
Artemisinin~55% increase vs. controlDown-regulation of competing β-caryophyllene synthase (CPS) gene[4]
Artemisinin0.44 ± 0.03% (leaves)A. annua from Northern Pakistan[7]
Artemisinin8.24 ± 2.92 mg/gA. annua from South of Yangtze River, China[8]
Dihydroartemisinic Acid (DHAA)0.24 - 0.36 wt %A. annua leaves[9]
Artemisinic Acid (AA)0.04 - 0.09 wt %A. annua leaves[9]
Artemisinic Acid (AA)3.02 ± 1.00 mg/gA. annua from Eastern/Northern China[8]
Arteannuin B0.69 ± 0.18 mg/gA. annua from Eastern/Northern China[8]

Experimental Protocols

Accurate quantification of artemisinin and its precursors is fundamental for research and process development. The primary methods involve solvent extraction followed by chromatographic analysis.

Metabolite Extraction from Plant Material

Due to the localization of artemisinin and its precursors in the subcuticular space of glandular trichomes, rapid extraction with a non-polar solvent is highly effective.[10]

  • Objective: To efficiently extract artemisinin, DHAA, and AA from fresh or dried A. annua leaves.

  • Protocol (Chloroform Immersion):

    • Weigh approximately 1.0 g of fresh or dried A. annua leaf material.

    • Immerse the plant material completely in a sufficient volume of chloroform (e.g., 10-20 mL).

    • Agitate for 1-2 minutes. Longer extractions are generally not necessary and may increase the co-extraction of interfering compounds.

    • Filter the chloroform to remove plant debris.

    • The resulting chloroform extract can be directly analyzed or dried under a stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol, acetonitrile) for chromatographic analysis.[10]

  • Alternative Solvents: Hexane and diethyl ether are also commonly used for extraction.[11] Supercritical CO2 extraction is a "green" alternative that can yield clean extracts.[12][13]

Quantification by HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the standard for quantification. Mass Spectrometry (MS) provides superior selectivity and sensitivity.

  • Objective: To separate and quantify artemisinin and its precursors in a plant extract.

  • Sample Preparation: The dried extract is reconstituted in the mobile phase or a compatible solvent. A derivatization step is sometimes employed for UV detection, where artemisinin is treated with NaOH and neutralized with acetic acid to form a UV-absorbing product (Q260).[14]

  • Instrumentation:

    • HPLC System: A standard HPLC or UPLC system.

    • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., sodium phosphate buffer, pH 7.76) in a ratio such as 45:10:45 (v/v/v).[14]

    • Detection:

      • UV/DAD: Detection at ~260 nm after derivatization.[14]

      • Mass Spectrometry (LC-MS/MS): Electrospray ionization (ESI) in positive or negative ion mode. This method is highly specific and does not require derivatization. It allows for the simultaneous quantification of multiple analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.[8] For example, protonated molecular ions might be monitored at m/z 283 for artemisinin and 249 for arteannuin B.

  • Quantification: Analyte concentration is determined by comparing the peak area from the sample to a standard curve generated from certified reference standards.

Experimental Workflow start Start: Harvest A. annua Leaves prep Sample Preparation (Drying/Grinding) start->prep extract Solvent Extraction (e.g., Chloroform, Hexane, SC-CO2) prep->extract filter Filtration / Debris Removal extract->filter concentrate Solvent Evaporation (Dry under N2) filter->concentrate reconstitute Reconstitution (Methanol / Acetonitrile) concentrate->reconstitute analysis Chromatographic Analysis reconstitute->analysis hplc HPLC-UV/DAD (Requires Derivatization) analysis->hplc Option 1 lcms LC-MS/MS or Q-TOF (Direct Analysis) analysis->lcms Option 2 quant Data Processing & Quantification (vs. Standard Curve) hplc->quant lcms->quant end End: Metabolite Concentrations quant->end

Caption: General workflow for metabolite analysis in A. annua.

Conclusion and Future Outlook

The biosynthetic pathway from FPP to artemisinin via DHAA is now well-defined, supported by extensive genetic and biochemical evidence. This knowledge has empowered metabolic engineering strategies that have successfully increased artemisinin yields in A. annua and enabled heterologous production in microorganisms. While compounds such as this compound have been isolated from the plant, their direct involvement in the central artemisinin pathway is not documented, and they do not currently represent targets for pathway optimization. Future research should continue to focus on optimizing the expression and efficiency of the known rate-limiting enzymes (ADS, CYP71AV1, DBR2) and on minimizing the metabolic flux into competing pathways, such as the formation of arteannuin B and other sesquiterpenoids. A deeper understanding of the transcriptional regulation of the pathway genes and the non-enzymatic conversion of DHAA will be critical for developing next-generation, high-yielding production platforms to secure a stable and affordable supply of this life-saving medicine.

References

Methodological & Application

Application Notes and Protocols for Arteannuin B: In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "Arteannuin L" yielded insufficient data for the creation of detailed experimental protocols and application notes. Therefore, this document focuses on the closely related and well-researched compound, Arteannuin B , also isolated from Artemisia annua.

Introduction

Arteannuin B is a sesquiterpene lactone derived from the plant Artemisia annua. While this plant is most famous for producing the antimalarial drug artemisinin, other constituents like Arteannuin B have demonstrated significant biological activity, including anti-inflammatory and anticancer properties. These application notes provide a summary of the in vitro effects of Arteannuin B and detailed protocols for its study in a laboratory setting.

Quantitative Data Summary

The following tables summarize the reported in vitro cytotoxic activities of Arteannuin B and its derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Arteannuin B Derivatives

CompoundA549 (Lung) IC50 (µM)MCF7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)Jurkat (T-cell leukemia) IC50 (µM)RD (Rhabdomyosarcoma) IC50 (µM)
Arteannuin B>50>50>50>50>50
Derivative 3d810121520
Derivative 3e1215182236

Table 2: Synergistic Cytotoxicity of Arteannuin B with Cisplatin in NSCLC Cell Lines

Cell LineTreatmentInhibition Rate (%)
A549Arteannuin B (20 µM)15.2
Cisplatin (5 µM)28.4
Arteannuin B (20 µM) + Cisplatin (5 µM)52.1
HCC827Arteannuin B (20 µM)18.5
Cisplatin (5 µM)31.2
Arteannuin B (20 µM) + Cisplatin (5 µM)65.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Arteannuin B on cancer cell lines.

Materials:

  • Arteannuin B

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Arteannuin B in complete medium.

  • Remove the medium from the wells and add 100 µL of the Arteannuin B dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Arteannuin B, e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Arteannuin B.

Materials:

  • Arteannuin B

  • Human cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Arteannuin B for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by Arteannuin B.

Materials:

  • Arteannuin B

  • Human cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JNK, anti-p-p38, anti-NF-κB p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with Arteannuin B at the desired concentrations and time points.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Signaling Pathways and Mechanisms of Action

Arteannuin B has been shown to exert its biological effects through the modulation of key signaling pathways involved in cancer progression and inflammation.

MAPK Signaling Pathway

Arteannuin B has been observed to enhance the efficacy of cisplatin in non-small cell lung cancer by activating the MAPK pathway, specifically by increasing the phosphorylation of JNK and p38.[1] This suggests a role in promoting stress-induced apoptosis in cancer cells.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin Cisplatin Receptor Receptor Cisplatin->Receptor ASK1 ASK1 Receptor->ASK1 ROS Arteannuin_B Arteannuin B Cx43 Connexin 43 Arteannuin_B->Cx43 Upregulates Cx43->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Arteannuin B enhances cisplatin-induced apoptosis via the MAPK pathway.
NF-κB Signaling Pathway

In inflammatory contexts, Arteannuin B has been shown to inhibit the NF-κB signaling pathway. It prevents the degradation of IκBα, thereby sequestering the NF-κB p50/p65 dimer in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) TNFR TNFR Inflammatory_Stimuli->TNFR IKK_Complex IKK Complex TNFR->IKK_Complex Activates Arteannuin_B Arteannuin B Arteannuin_B->IKK_Complex Inhibits IkBa IκBα IKK_Complex->IkBa Phosphorylates IkBa_NFkB IκBα NF-κB (p50/p65) NFkB_dimer NF-κB (p50/p65) NFkB_dimer_nuc NF-κB (p50/p65) IkBa_NFkB->NFkB_dimer_nuc IκBα degradation & nuclear translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_dimer_nuc->Gene_Expression Induces

Arteannuin B inhibits the NF-κB signaling pathway.

Experimental Workflow

A typical workflow for the in vitro evaluation of Arteannuin B is outlined below.

Experimental_Workflow Start Start: Arteannuin B Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity_Screening IC50_Determination Determine IC50 Cytotoxicity_Screening->IC50_Determination Mechanism_Study Mechanism of Action Studies IC50_Determination->Mechanism_Study Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Mechanism_Study->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A typical workflow for in vitro studies of Arteannuin B.

References

Application Notes and Protocols for Arteannuin L in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin L is a sesquiterpene lactone isolated from the plant Artemisia annua. This class of compounds, including the well-known antimalarial drug artemisinin and its derivatives, has garnered significant interest for its potential anticancer properties. These molecules are characterized by an endoperoxide bridge, which is believed to be crucial for their biological activity, particularly their cytotoxicity against cancer cells. The proposed mechanism of action involves the iron-mediated cleavage of this bridge, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger various cell death pathways.[1] Numerous studies have demonstrated that compounds from Artemisia annua can inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and modulate key signaling pathways.[2][3]

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its cytotoxic effects, proposed mechanisms of action, and detailed protocols for key assays.

Data Presentation

The cytotoxic activity of this compound and related sesquiterpenoids isolated from Artemisia annua has been evaluated against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound HCT116Human Colon Carcinoma> 50[4]
This compound CT26Mouse Colon Carcinoma> 50[4]
Compound 2HCT116Human Colon Carcinoma20.0[4]
Compound 5HCT116Human Colon Carcinoma16.7[4]
Compound 16HCT116Human Colon Carcinoma21.5[4]
CPT11 (Positive Control)HCT116Human Colon Carcinoma24.4[4]

Signaling Pathways and Experimental Workflows

The anticancer activity of artemisinin and its derivatives is attributed to the induction of oxidative stress through the generation of ROS, which in turn affects multiple signaling pathways crucial for cancer cell survival and proliferation. While the specific pathways modulated by this compound are not extensively detailed in the available literature, the mechanisms of closely related compounds from Artemisia annua in colon cancer cells suggest the involvement of apoptosis induction and cell cycle arrest.

Below are diagrams illustrating the proposed mechanism of action and a general workflow for evaluating the effects of this compound in cell culture.

G cluster_0 Cellular Environment cluster_1 Downstream Effects Arteannuin_L This compound Fe2 Intracellular Iron (Fe²⁺) Arteannuin_L->Fe2 activates ROS Reactive Oxygen Species (ROS) Fe2->ROS generates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Oxidative_Stress->Cell_Cycle_Arrest Inhibition Inhibition of Proliferation Apoptosis->Inhibition Cell_Cycle_Arrest->Inhibition

Fig. 1: Proposed mechanism of action for this compound.

G cluster_assays Experimental Assays Start Start Cell_Culture Culture HCT116 or CT26 cells Start->Cell_Culture Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Cell Viability Assay (MTT) Incubation->MTT Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Western_Blot Western Blot Analysis Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Fig. 2: General experimental workflow.

Experimental Protocols

Cell Culture
  • Cell Lines: HCT116 (human colon carcinoma) and CT26 (mouse colon carcinoma) cells are suitable for studying the effects of this compound.[4]

  • Culture Medium:

    • HCT116: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • CT26: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 10, 20, 30, 40, 50 µM) and a vehicle control (medium with DMSO).

    • Incubate the plate for 24, 48, or 72 hours at 37°C.

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Seed cells and treat with this compound as described for the apoptosis assay.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Procedure:

    • Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p21, Cyclin D1, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound, a sesquiterpene lactone from Artemisia annua, presents an interesting compound for investigation in cancer cell biology. The provided protocols offer a framework for assessing its cytotoxic and mechanistic properties in cell culture. Based on the activity of related compounds, it is hypothesized that this compound may induce apoptosis and cell cycle arrest through ROS-mediated mechanisms. Further research is warranted to fully elucidate its specific molecular targets and signaling pathways.

References

In Vivo Study Design for Arteannuin L Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin L is a sesquiterpene lactone found in the plant Artemisia annua. This plant has a long history in traditional medicine, and its extracts are known to possess a wide range of biological activities, including antimalarial, anti-inflammatory, and anticancer properties.[1][2][3][4] While much of the research has focused on artemisinin, other constituents like this compound are of growing interest for their potential therapeutic applications. This document provides a comprehensive guide for designing and conducting an in vivo study to evaluate the safety and efficacy of this compound. The protocols outlined below are based on established methodologies for in vivo studies of natural products and are intended to be adapted to the specific research questions being addressed.[5]

Preclinical In Vivo Study Objectives

The primary objectives of an initial in vivo study of this compound are:

  • To assess the safety and tolerability profile: This involves determining the acute and sub-chronic toxicity of this compound.

  • To characterize the pharmacokinetic (PK) profile: This includes understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • To evaluate the preliminary efficacy: This will be assessed in a relevant animal model based on the hypothesized therapeutic action of this compound (e.g., anti-inflammatory or anti-cancer).

Experimental Design

A comprehensive in vivo study of this compound can be structured into three main arms: a toxicity assessment, a pharmacokinetic analysis, and an efficacy evaluation.

Animal Model Selection

The choice of animal model is critical for the successful translation of preclinical findings. For initial studies, rodents are commonly used due to their well-characterized genetics, ease of handling, and cost-effectiveness.

  • For Toxicity and Pharmacokinetic Studies: Healthy BALB/c or C57BL/6 mice are suitable.

  • For Anti-Inflammatory Efficacy Studies: BALB/c or C57BL/6 mice are appropriate for models such as lipopolysaccharide (LPS)-induced inflammation.

  • For Anti-Cancer Efficacy Studies: Immunocompromised mice (e.g., NOD-scid GAMMA or NSG) are required for human cancer cell line xenograft models.[1][6]

All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Groups

The following is a sample grouping strategy for a comprehensive initial in vivo study. The number of animals per group should be determined by power analysis to ensure statistical significance.

Table 1: Experimental Groups for In Vivo Study of this compound

Study Arm Group Treatment Number of Animals (n) Primary Endpoints
Toxicity 1Vehicle Control10 (5 male, 5 female)Clinical signs, body weight, organ weight, histopathology, clinical chemistry, hematology
2This compound (Low Dose)10 (5 male, 5 female)"
3This compound (Mid Dose)10 (5 male, 5 female)"
4This compound (High Dose)10 (5 male, 5 female)"
Pharmacokinetics 5This compound (Single Dose, IV)18 (3 per time point)Plasma concentration of this compound over time
6This compound (Single Dose, PO)18 (3 per time point)Plasma concentration of this compound over time
Efficacy (Anti-Inflammatory) 7Vehicle Control + LPS8Inflammatory cytokine levels, clinical signs of inflammation
8This compound + LPS8"
9Dexamethasone + LPS8"
Efficacy (Anti-Cancer) 10Vehicle Control8Tumor volume, body weight
11This compound8"
12Positive Control Drug8"

Experimental Protocols

This compound Formulation and Administration
  • Vehicle Selection: For oral administration (gavage), this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. For intravenous administration, a formulation in a solution like 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline may be suitable, but solubility and stability must be confirmed.

  • Protocol for Oral Gavage:

    • Fast the mice for 4-6 hours before dosing.

    • Administer the this compound suspension or vehicle control using a sterile, ball-tipped gavage needle. The volume should not exceed 10 mL/kg of body weight.[7][8]

    • Monitor the animals for any signs of distress immediately after and for several hours post-administration.

Toxicity Assessment Protocol (Based on OECD Guidelines)

This protocol is a modified approach based on OECD guidelines for acute and sub-chronic toxicity studies.[9][10][11][12]

  • Acute Toxicity (Dose Range Finding):

    • Administer a single oral dose of this compound to different groups of mice at escalating concentrations.

    • Observe the animals for mortality and clinical signs of toxicity for 14 days.

    • This will help in determining the dose levels for the sub-chronic study.

  • Sub-chronic Toxicity (28-day study):

    • Administer this compound or vehicle control orally once daily for 28 days.

    • Record body weight and food/water intake twice weekly.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a complete necropsy, record organ weights, and collect tissues for histopathological examination.[13][14][15][16]

Table 2: Parameters for Toxicity Assessment

Parameter Methodology
Clinical Observations Daily observation for signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).
Body Weight Measured twice weekly.
Food and Water Intake Measured twice weekly.
Hematology Complete blood count (CBC) from whole blood.
Clinical Chemistry Analysis of serum for liver and kidney function markers (e.g., ALT, AST, BUN, creatinine).
Organ Weights Weights of major organs (liver, kidneys, spleen, heart, lungs, brain) recorded at necropsy.
Histopathology Microscopic examination of H&E-stained sections of major organs.
Pharmacokinetic Study Protocol
  • Dosing: Administer a single dose of this compound intravenously (IV) via the tail vein and orally (PO) by gavage to separate groups of mice.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via the saphenous vein or by terminal cardiac puncture.[17][18][19][20][21]

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Table 3: Key Pharmacokinetic Parameters

Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (for oral administration)
Efficacy Study Protocols

Compounds from Artemisia annua are known to modulate inflammatory pathways such as NF-κB and MAPK.[17][22]

  • Induction of Inflammation: Administer a single intraperitoneal (IP) injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg) to induce a systemic inflammatory response.[5][23][24][25]

  • Treatment: Administer this compound (or vehicle/positive control) orally 1 hour before the LPS challenge.

  • Sample Collection: Collect blood 2-4 hours after LPS injection to measure cytokine levels.

  • Endpoint Analysis:

    • Measure the serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.[26][27][28][29][30]

    • Monitor clinical signs such as lethargy and piloerection.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a relevant cell line for the hypothesized activity of this compound) into the flank of immunocompromised mice.[1][6][31][32][33]

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Dosing: Administer this compound (or vehicle/positive control) according to a predetermined schedule (e.g., daily oral gavage).

  • Endpoint Analysis:

    • Measure tumor volume with calipers twice weekly.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways. Arteannuin B, a related compound, has been shown to affect the MAPK and NF-κB pathways.[9][20]

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Cytokine) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Myc) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Inflammation) transcription_factors->cellular_response arteannuin_l This compound (Hypothesized Inhibition) arteannuin_l->mek

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

NFkB_Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription (Pro-inflammatory cytokines) nfkb->gene_transcription arteannuin_l This compound (Hypothesized Inhibition) arteannuin_l->ikk

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_toxicity Toxicity Study cluster_pk Pharmacokinetic Study cluster_efficacy Efficacy Study tox_dosing Daily Dosing (28 days) tox_monitoring Clinical Monitoring tox_dosing->tox_monitoring tox_endpoints Terminal Endpoints (Blood, Organs) tox_monitoring->tox_endpoints data_analysis Data Analysis & Interpretation pk_dosing Single IV & PO Dosing pk_sampling Serial Blood Sampling pk_dosing->pk_sampling pk_analysis LC-MS/MS Analysis pk_sampling->pk_analysis eff_model Disease Model Induction (LPS or Xenograft) eff_treatment Treatment with this compound eff_model->eff_treatment eff_endpoints Efficacy Endpoint Measurement eff_treatment->eff_endpoints start In Vivo Study Initiation cluster_toxicity cluster_toxicity cluster_pk cluster_pk cluster_efficacy cluster_efficacy

Caption: Overall experimental workflow for the in vivo study of this compound.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical analysis should be performed using appropriate tests (e.g., t-test, ANOVA) to determine significance. The results from the toxicity, pharmacokinetic, and efficacy studies will provide a comprehensive initial profile of this compound, guiding future drug development efforts.

References

Application Notes and Protocols for the Analytical Quantification of Arteannuin L and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of Arteannuin L and the closely related, extensively studied compound, Artemisinin. Given the limited availability of specific quantitative data for this compound, this document first outlines a high-resolution mass spectrometry method for its identification and potential semi-quantification. Subsequently, it provides validated HPLC and LC-MS/MS protocols for the precise quantification of Artemisinin, which can serve as a foundation for developing a validated method for this compound.

Identification of this compound by UPLC-Q-TOF-MS/MS

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a powerful technique for the identification of compounds in complex mixtures, such as plant extracts. A metabolomics study of Artemisia annua L. has successfully identified this compound, demonstrating the suitability of this method.[1][2][3][4]

Experimental Protocol

Sample Preparation:

  • Extraction: A simple and rapid extraction can be achieved by immersing 1 gram of fresh plant material in chloroform for 1 minute. This method has shown a recovery of over 97% for related analytes.[5]

  • Filtration: The resulting extract should be filtered through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Q-TOF-MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone Voltage: 40 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Energy: Ramped from 10-40 eV for MS/MS fragmentation.

  • Acquisition Range: m/z 50-1200.

Data Analysis:

Identification of this compound would be based on its accurate mass measurement and comparison of its fragmentation pattern with known standards or theoretical fragmentation data.

Quantitative Analysis of Artemisinin by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used method for the quantification of Artemisinin. Since Artemisinin lacks a strong chromophore, derivatization is often employed to enhance its UV absorbance.

Quantitative Data Summary: HPLC-UV
ParameterValueReference
Linearity Range10.0 - 54.0 µg/mL[6]
Correlation Coefficient (r²)>0.999[7]
Limit of Detection (LOD)2.73 µg/mL[6]
Limit of Quantification (LOQ)10.0 µg/mL[6]
Recovery98.5 - 103.7%[7]
Precision (RSD)< 8%[6]
Experimental Protocol: HPLC-UV

Sample Preparation and Derivatization:

  • Extraction: Extract a known amount of dried, powdered plant material with a suitable solvent such as a mixture of water and ethanol.[6]

  • Derivatization: To a portion of the extract, add 0.2% NaOH solution and heat at 50°C for 30 minutes. Neutralize the reaction with acetic acid. This converts Artemisinin to a more UV-active derivative.

HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 216 nm.[9]

Quantitative Analysis of Artemisinin by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of Artemisinin, particularly in complex biological matrices.

Quantitative Data Summary: LC-MS/MS
ParameterValueReference
Linearity Range0.1 - 3.00 µg/mL[5]
Correlation Coefficient (r²)>0.999[7]
Limit of Detection (LOD)< 24.7 ng/mL[7]
Limit of Quantification (LOQ)< 82.40 ng/mL[7]
Recovery98.5 - 103.7%[7]
Precision (RSD)< 3.89 %[7]
Experimental Protocol: LC-MS/MS

Sample Preparation:

  • Extraction: For plant materials, a simple chloroform immersion is effective.[5] For plasma samples, solid-phase extraction (SPE) is recommended for cleanup and concentration.[10]

  • Internal Standard: It is crucial to use an internal standard, such as a stable isotope-labeled Artemisinin, to ensure accuracy.

LC Conditions:

  • Column: Hypersil Gold C18 (100 mm × 2.1 mm, 5 μm) or equivalent.[10]

  • Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (e.g., 50:50, v/v).[10]

  • Flow Rate: 0.5 mL/min.[10]

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

MS/MS Conditions:

  • Ionization Mode: ESI in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Artemisinin: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 283.2 → 265.2).

    • Internal Standard: Monitor the corresponding transition for the internal standard.

  • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

Experimental Workflow

experimental_workflow sample Sample (e.g., Artemisia annua leaves, Plasma) extraction Extraction sample->extraction cleanup Sample Cleanup (Filtration/SPE) extraction->cleanup derivatization Derivatization (for HPLC-UV) cleanup->derivatization Optional analysis Analytical Separation cleanup->analysis derivatization->analysis hplc HPLC analysis->hplc lcms LC-MS/MS analysis->lcms detection Detection hplc->detection lcms->detection uv UV Detector detection->uv msms Tandem MS detection->msms data Data Acquisition & Processing uv->data msms->data quantification Quantification data->quantification

Caption: General workflow for the quantification of this compound and related compounds.

Signaling Pathways and Logical Relationships

The primary analytical challenge for this compound and Artemisinin is their lack of a strong UV chromophore, which necessitates either derivatization for UV detection or the use of more universal detectors like mass spectrometry or evaporative light scattering. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

logical_relationships analyte Analyte (this compound / Artemisinin) no_chromophore Lacks Strong UV Chromophore analyte->no_chromophore derivatization Chemical Derivatization no_chromophore->derivatization mass_spec Mass Spectrometry (LC-MS/MS) no_chromophore->mass_spec elsd Evaporative Light Scattering Detector (ELSD) no_chromophore->elsd hplc_uv HPLC-UV Quantification derivatization->hplc_uv direct_analysis Direct Quantification mass_spec->direct_analysis elsd->direct_analysis Semi-quantitative to Quantitative

Caption: Decision pathway for selecting an analytical method for this compound.

References

Application Notes and Protocols for Anti-inflammatory Assays Using Arteannuin B

Author: BenchChem Technical Support Team. Date: November 2025

A-Level Summary: This document provides detailed protocols for assessing the anti-inflammatory properties of Arteannuin B, a significant sesquiterpene lactone derived from Artemisia annua. Due to the limited availability of specific anti-inflammatory data for Arteannuin L, the following protocols and data are based on the closely related and well-researched compound, Arteannuin B. These guidelines are intended for researchers, scientists, and professionals in drug development. The methodologies cover both in vitro and in vivo models to evaluate the compound's efficacy in modulating inflammatory responses.

Introduction to Arteannuin B and its Anti-inflammatory Potential

Arteannuin B is a sesquiterpene lactone found in the medicinal plant Artemisia annua, the same plant that produces the renowned antimalarial compound, artemisinin.[1][2] While artemisinin itself possesses anti-inflammatory properties, studies have indicated that other constituents of Artemisia annua, including Arteannuin B, contribute significantly to the plant's overall anti-inflammatory effects.[3] Research has shown that Arteannuin B can effectively suppress the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][3]

The primary mechanisms underlying the anti-inflammatory action of Arteannuin B involve the inhibition of major signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are crucial in the transcriptional regulation of pro-inflammatory genes. By targeting these signaling cascades, Arteannuin B can mitigate the inflammatory response, making it a compound of interest for the development of new anti-inflammatory therapies.

Data Presentation: In Vitro Anti-inflammatory Activity of Arteannuin B

The following table summarizes the quantitative data on the in vitro anti-inflammatory effects of Arteannuin B on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Inflammatory MediatorAssay SystemTest CompoundConcentration% Inhibition / EffectReference
Nitric Oxide (NO)LPS-stimulated RAW 264.7 cellsArteannuin BDose-dependentSignificant reduction[1]
Prostaglandin E2 (PGE2)LPS-stimulated RAW 264.7 cellsArteannuin BDose-dependentSignificant reduction[1]
TNF-α (mRNA)LPS-stimulated RAW 264.7 cellsArteannuin BNot specifiedDecreased expression[1]
IL-1β (mRNA)LPS-stimulated RAW 264.7 cellsArteannuin BNot specifiedDecreased expression[1]
IL-6 (mRNA)LPS-stimulated RAW 264.7 cellsArteannuin BNot specifiedDecreased expression[1]
iNOS ExpressionLPS-stimulated RAW 264.7 cellsArteannuin BNot specifiedDown-regulated[1]
COX-2 ExpressionLPS-stimulated RAW 264.7 cellsArteannuin BNot specifiedDown-regulated[1]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay Using LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of Arteannuin B on murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS).

1. Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Arteannuin B

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • MTT or similar viability assay kit

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

2. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

3. Treatment:

  • Prepare stock solutions of Arteannuin B in DMSO.

  • The next day, replace the old medium with fresh medium containing various concentrations of Arteannuin B.

  • Incubate for 1-2 hours.

  • Stimulate the cells by adding LPS to a final concentration of 100-1000 ng/mL. Include a vehicle control group (DMSO) and a negative control group (no LPS).

  • Incubate for 24 hours.

4. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.

  • Cytokine (TNF-α, IL-1β, IL-6) Measurement:

    • Use the collected cell culture supernatant.

    • Follow the manufacturer's instructions for the respective ELISA kits to quantify the cytokine concentrations.

  • Cell Viability Assay:

    • After collecting the supernatant, perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

5. Data Analysis:

  • Calculate the percentage inhibition of each mediator for the Arteannuin B-treated groups compared to the LPS-only treated group.

  • Plot dose-response curves and determine IC50 values where applicable.

Protocol 2: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema in Rodents

This protocol describes a standard model for evaluating the acute anti-inflammatory activity of Arteannuin B in vivo.

1. Animals and Reagents:

  • Male Wistar rats or Swiss albino mice (150-200g).

  • Carrageenan (1% w/v in sterile saline).

  • Arteannuin B.

  • Vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Positive control (e.g., Indomethacin or Diclofenac sodium).

  • Plethysmometer or digital calipers.

2. Experimental Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: Vehicle control, Arteannuin B treated groups (different doses), and a positive control group.

  • Administer Arteannuin B (orally or intraperitoneally) or the vehicle to the respective groups. Administer the positive control drug to its group.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

3. Data Analysis:

  • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization of Pathways and Workflows

Below are diagrams illustrating the key signaling pathways modulated by Arteannuin B and the experimental workflows.

experimental_workflow_in_vitro cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed RAW 264.7 cells in 96-well plate incubation Incubate overnight start->incubation add_arteannuin Add Arteannuin B (various concentrations) incubation->add_arteannuin add_lps Add LPS (1 µg/mL) add_arteannuin->add_lps incubation_24h Incubate for 24h add_lps->incubation_24h collect_supernatant Collect Supernatant incubation_24h->collect_supernatant viability_assay Cell Viability (MTT Assay) no_assay NO Measurement (Griess Assay) collect_supernatant->no_assay cytokine_assay Cytokine Measurement (ELISA) collect_supernatant->cytokine_assay

In Vitro Anti-inflammatory Assay Workflow.

experimental_workflow_in_vivo start Acclimatize and fast rodents grouping Group animals (Control, Arteannuin B, Positive Control) start->grouping treatment Administer Arteannuin B / Vehicle / Positive Control grouping->treatment inflammation Inject Carrageenan into hind paw treatment->inflammation measurement Measure paw volume at 0, 1, 2, 3, 4, 5 hours inflammation->measurement analysis Calculate % Edema Inhibition measurement->analysis

In Vivo Carrageenan-Induced Paw Edema Workflow.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB->NFkB IκBα degradation nucleus Nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->genes activates transcription inflammation Inflammation genes->inflammation ArteannuinB Arteannuin B ArteannuinB->IKK inhibits ArteannuinB->NFkB_nuc inhibits

Simplified NF-κB Signaling Pathway Inhibition by Arteannuin B.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 ERK ERK MKKs->ERK JNK JNK MKKs->JNK AP1 AP-1 (transcription factor) p38->AP1 activate ERK->AP1 activate JNK->AP1 activate genes Pro-inflammatory Genes AP1->genes activates transcription inflammation Inflammation genes->inflammation ArteannuinB Arteannuin B ArteannuinB->p38 inhibits phosphorylation ArteannuinB->ERK inhibits phosphorylation

Simplified MAPK Signaling Pathway Inhibition by Arteannuin B.

References

Application Notes and Protocols for the Delivery of Arteannuins in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuins, a class of sesquiterpene lactones derived from Artemisia annua L., have garnered significant interest for their therapeutic potential, most notably artemisinin for its potent antimalarial properties. Emerging research has also highlighted the anticancer and anti-inflammatory activities of these compounds and their derivatives.[1][2][3] The effective delivery of arteannuins in preclinical animal models is crucial for evaluating their pharmacokinetic profiles, efficacy, and safety. However, their poor aqueous solubility and rapid metabolism present significant formulation and delivery challenges.[4][5]

These application notes provide a comprehensive overview of various delivery methods for arteannuins, focusing on artemisinin and its analogue Arteannuin B, in common animal models. Detailed experimental protocols, pharmacokinetic data, and visualizations of relevant biological pathways are presented to guide researchers in designing and executing their in vivo studies.

I. Oral Administration

Oral delivery is a convenient and common route for administering therapeutic agents. However, for arteannuins like artemisinin, oral bioavailability can be low.[5] Research suggests that co-delivery with other phytochemicals present in Artemisia annua can enhance absorption and efficacy.

A. Administration of Pure Compound vs. Dried Leaf Artemisia annua (DLA)

Studies have shown that administering artemisinin in the form of dried A. annua leaves (DLA) can significantly increase its bioavailability compared to the pure compound.[6][7] This is attributed to the presence of other compounds in the plant matrix that may inhibit cytochrome P450 enzymes responsible for artemisinin metabolism.[7]

Quantitative Data Summary: Pharmacokinetics of Oral Artemisinin

Delivery MethodAnimal ModelDoseCmax (µg/L)Tmax (min)AUC (µg·h/L)Bioavailability (%)Reference
Pure ArtemisininMice~31 µgUndetectable---[6]
Dried A. annua LeavesMice~31 µg~87< 60--[6]
Pure ArtemisininRats500 mg/kg----[7]
DLARats70 mg/kg (artemisinin)----[7]
ArtemisininHealthy Mice-3.47-fold lower than combo-3.78-fold lower than combo-[8]
Artemisinin + Arteannuin B, Arteannuic Acid, ScopoletinHealthy Mice-----[8]
ArtemisininP. yoelii-infected Mice-1.82-fold lower than combo-2.62-fold lower than combo-[8]
Artemisinin + Arteannuin B, Arteannuic Acid, ScopoletinP. yoelii-infected Mice-----[8]
ArtemisininRats---12.2 ± 0.832[5]
DeoxyartemisininRats---1.60 ± 0.317[5]
10-DeoxoartemisininRats---26.1 ± 7.04[5]

Experimental Protocol: Oral Gavage in Mice

  • Animal Model: Male BALB/c mice.

  • Housing: House animals in an environmentally controlled room (20-25°C, 50-60% humidity) with a 12-hour light-dark cycle, providing free access to food and water.[9] Acclimate animals for at least 5 days before the experiment.[9]

  • Fasting: Fast mice for 24 hours prior to dosing, with continued access to water.[6]

  • Formulation Preparation:

    • Pure Artemisinin: Mix the required amount of pure artemisinin into pelletized mouse chow.[6]

    • Dried A. annua Leaves (DLA): Prepare pelletized A. annua plant material.[6]

  • Administration:

    • Administer the prepared pellets to the mice via gastric intubation.[6]

    • The volume should not exceed 0.4 ml per mouse.[6]

  • Blood Sampling:

    • At designated time points (e.g., 30 and 60 minutes post-feeding), anesthetize the animals.[6]

    • Collect blood samples via cardiac puncture or other appropriate methods.[6]

  • Sample Analysis: Analyze plasma or blood samples for artemisinin concentration using a validated analytical method such as GC-MS.[7]

Workflow for Oral Administration Study

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_data Data Analysis Animal_Acclimation Animal Acclimation & Fasting Formulation_Prep Formulation Preparation (Pure Compound or DLA) Animal_Acclimation->Formulation_Prep Oral_Gavage Oral Gavage Formulation_Prep->Oral_Gavage Blood_Collection Blood Collection (Time Points) Oral_Gavage->Blood_Collection Sample_Processing Sample Processing (Plasma/Serum Separation) Blood_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS or GC-MS Analysis Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS_Analysis->PK_Analysis G LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR RIP1 RIP1 TLR4->RIP1 TNFR->RIP1 Ubiquitination Ubiquitination RIP1->Ubiquitination NEMO NEMO NEMO->Ubiquitination NFkB_Activation NF-κB Activation Ubiquitination->NFkB_Activation Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, iNOS, COX2) NFkB_Activation->Inflammatory_Mediators Arteannuin_B Arteannuin B Arteannuin_B->Ubiquitination Inhibits G cluster_model Model Development cluster_treatment Treatment cluster_eval Evaluation Cell_Culture A549 Cell Culture Xenograft Subcutaneous Injection of Cells into Nude Mice Cell_Culture->Xenograft Tumor_Growth Tumor Growth Monitoring Xenograft->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping SC_Injection Subcutaneous Injection of Arteannuin B Microspheres Grouping->SC_Injection Tumor_Measurement Tumor Volume Measurement SC_Injection->Tumor_Measurement Toxicity_Monitoring Toxicity Monitoring (Weight, Behavior) SC_Injection->Toxicity_Monitoring Endpoint_Analysis Endpoint Analysis (Histology, Organ Index) Tumor_Measurement->Endpoint_Analysis Toxicity_Monitoring->Endpoint_Analysis G cluster_cell Inside Cancer Cell Artemisinin Artemisinin ROS Reactive Oxygen Species (ROS) Artemisinin->ROS Interaction with Fe2 Fe²⁺ (intracellular) Fe2->ROS Catalyzes Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis Cancer_Cell Cancer Cell

References

Application Notes and Protocols for the Quantification of Arteannuin L in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arteannuin L is a sesquiterpene lactone found in Artemisia annua, a plant renowned for producing the potent antimalarial compound, artemisinin. As research into the therapeutic potential of other artemisinin analogues expands, robust and sensitive analytical methods for their quantification in complex biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed guide for the quantification of this compound, leveraging established methodologies for structurally similar compounds and outlining the necessary steps for method adaptation and validation. While a specific, validated protocol for this compound is not yet widely published, this guide offers a comprehensive starting point for researchers in this field.

Quantitative Data Summary

Due to the limited availability of published quantitative data specifically for this compound in biological matrices, the following tables summarize typical quantitative parameters for the closely related and well-studied compound, Artemisinin. These values can serve as a benchmark for the development and validation of an this compound quantification method.

Table 1: LC-MS/MS Method Parameters for Artemisinin Quantification in Human Plasma

ParameterValueReference
Instrumentation Triple Quadrupole Mass Spectrometer[1][2]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Precursor Ion (m/z) Varies by adduct ([M+NH4]+, [M+Na]+)[1]
Product Ion (m/z) Varies depending on precursor ion[1]
Linearity Range 1.03–762 ng/mL[1]
Lower Limit of Quantification (LLOQ) 1.03 ng/mL[1]
Limit of Detection (LOD) 0.257 ng/mL[1]
Intra-day Precision (%RSD) < 8%[1]
Inter-day Precision (%RSD) < 8%[1]
Recovery High[1]

Table 2: Pharmacokinetic Parameters of Artemisinin in Humans (Oral Administration)

ParameterValueReference
Cmax (Maximum Concentration) 0.36 µg/mL[3]
Tmax (Time to Maximum Concentration) 100 min[3]
t1/2β (Elimination Half-life) 4.34 hr[3]
AUC (Area Under the Curve) 1.19 µg.hr/mL[3]

Experimental Protocols

The following protocols are adapted from established methods for artemisinin and its analogues and should be validated specifically for this compound.

Protocol 1: Sample Preparation from Plasma/Serum using Solid-Phase Extraction (SPE)

This protocol is a high-throughput method suitable for cleaning up plasma or serum samples prior to LC-MS/MS analysis.[1]

Materials:

  • Human plasma/serum samples

  • This compound analytical standard (available from suppliers such as BioCrick)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, prepared in plasma-water)

  • Oasis HLB µ-elution solid-phase extraction (SPE) 96-well plates

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water

  • 96-well collection plates

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma/serum samples on ice.

  • Internal Standard Spiking: To 50 µL of each plasma/serum sample in a 96-well plate, add 150 µL of the ice-cold internal standard solution.

  • SPE Plate Conditioning:

    • Condition the Oasis HLB µ-elution SPE plate wells with 750 µL of ACN.

    • Follow with 750 µL of MeOH.

    • Equilibrate the wells with 200 µL of ultrapure water.

  • Sample Loading: Load the pre-treated samples onto the conditioned SPE plate.

  • Washing:

    • Wash the wells with 200 µL of ultrapure water.

    • Wash the wells with 200 µL of 5% ACN in water.

  • Elution: Elute the analytes into a clean 96-well collection plate with two aliquots of 25 µL of ACN.

  • Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: UPLC-Q-TOF-MS/MS Analysis

This protocol provides a starting point for developing a sensitive and selective UPLC-Q-TOF-MS/MS method for this compound. The exact parameters will need to be optimized.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer (e.g., Waters SYNAPT G2-Si)

  • UPLC Column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)

UPLC Conditions (starting point):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with a linear gradient and optimize for best separation (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Q-TOF-MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode: MS^E (to acquire both precursor and fragment ion data in a single run) or targeted MS/MS.

  • Targeted MS/MS Parameters for this compound:

    • Precursor Ion (from literature): Neutral Mass 250.1569 Da. The specific m/z to monitor will depend on the adduct formed (e.g., [M+H]+ at m/z 251.1642, [M+NH4]+ at m/z 268.1911, or [M+Na]+ at m/z 273.1461).

    • Collision Energy: Optimize to obtain characteristic fragment ions.

Method Validation:

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, bench-top, long-term)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma/Serum Sample is_spike Spike with Internal Standard plasma->is_spike spe Solid-Phase Extraction (SPE) is_spike->spe elute Elution spe->elute dry_recon Dry Down & Reconstitute elute->dry_recon uplc UPLC Separation dry_recon->uplc ms Q-TOF-MS/MS Detection uplc->ms quant Quantification ms->quant report Reporting quant->report mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors arteannuin_l This compound arteannuin_l->mek Inhibition? gene_expression Gene Expression (Proliferation, Survival, etc.) transcription_factors->gene_expression

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Arteannuin L (Artemisinin) Extraction from Artemisia annua

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arteannuin L (artemisinin) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the extraction of this potent antimalarial compound from Artemisia annua.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that arise during the extraction of this compound.

Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can be attributed to several factors throughout the extraction process. Here is a systematic approach to troubleshooting:

  • Plant Material: The concentration of this compound in Artemisia annua can vary significantly, ranging from 0.01% to as high as 1.5% of the leaf dry weight. Ensure you are using a high-yielding chemotype of the plant. The stage of plant development at harvest is also critical; harvesting before the plant flowers is generally recommended for optimal yield.

  • Extraction Method: The choice of extraction technique profoundly impacts yield. Conventional methods like maceration and Soxhlet extraction can be less efficient than modern techniques. Consider switching to or optimizing advanced methods such as Supercritical CO2 (SC-CO2) Extraction, Microwave-Assisted Extraction (MAE), or Ultrasonic-Assisted Extraction (UAE), which have been shown to provide higher yields in shorter times.

  • Solvent Selection: this compound is a non-polar compound, and its solubility is highly dependent on the solvent. Hexane, toluene, and chloroform are effective traditional solvents. For greener alternatives, supercritical CO2 is an excellent choice due to its non-polar nature. Some studies have also explored monoether-based solvents like propylene glycol methyl ether (PGME) for ultrasonic-assisted extraction, showing high efficiency.

  • Extraction Parameters: Each extraction method has a set of critical parameters that must be optimized. These include temperature, pressure (for SC-CO2), time, and the solvent-to-solid ratio. For instance, in UAE, increasing the temperature up to 70°C can linearly increase the artemisinin content. For MAE, an extraction time of just 12 minutes has been shown to achieve a high extraction rate.

  • Particle Size: The degree of grinding of the plant material can affect the extraction rate. A smaller particle size increases the surface area available for solvent contact, which can improve extraction efficiency.

Q2: My extract contains a high level of impurities, particularly chlorophyll. How can I obtain a cleaner extract?

A2: Co-extraction of impurities like chlorophyll and waxes is a frequent challenge due to their solubility in non-polar solvents used for this compound extraction.

  • Supercritical CO2 (SC-CO2) Extraction: This method is highly selective and can provide a cleaner extract compared to traditional solvent extraction. By optimizing the pressure and temperature, the solubility of this compound can be maximized while minimizing the extraction of undesirable compounds.

  • Solvent Choice: While effective for dissolving this compound, some organic solvents like ethanol can also extract a significant amount of chlorophyll. Hexane is often preferred for its selectivity towards non-polar compounds.

  • Post-Extraction Purification: If your crude extract is rich in impurities, downstream purification steps are necessary. These can include liquid-liquid extraction, column chromatography, or crystallization to isolate this compound.

Q3: I am considering switching to a more environmentally friendly extraction method. What are the best "green" alternatives?

A3: Several green extraction technologies offer excellent alternatives to traditional methods that use large volumes of organic solvents.

  • Supercritical CO2 (SC-CO2) Extraction: This is a highly regarded green technique. CO2 is non-toxic, non-flammable, and easily removed from the final product, leaving no solvent residue. It offers high selectivity and efficiency.

  • Ultrasonic-Assisted Extraction (UAE) with Green Solvents: UAE can be performed with environmentally friendly solvents like ethanol. The use of ultrasound enhances extraction efficiency at lower temperatures and shorter times, reducing energy consumption.

  • Deep Eutectic Solvents (DES) and Ionic Liquids: These are emerging classes of green solvents that have shown promise in extracting this compound. Aqueous solutions of cholinium salicylate and sodium salicylate have been shown to yield high amounts of artemisinin.

Q4: Can temperature negatively affect my this compound yield?

A4: Yes, this compound is a thermally sensitive compound. High temperatures, particularly above 70°C, can lead to its degradation. This is a critical consideration for methods like Soxhlet extraction that involve prolonged heating. Advanced methods like UAE and SC-CO2 extraction can be performed at lower temperatures, which helps to preserve the integrity of the molecule.

Data on Extraction Yields

The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction methods and conditions.

Table 1: Comparison of Different Extraction Methods for this compound

Extraction MethodSolventYieldReference
Supercritical CO2 (SC-CO2)CO23.21 µg/mg
Supercritical CO2 (SC-CO2)CO20.054%
Microwave-Assisted (MAE)No. 6 extraction solvent oil92.1% (extraction rate)
Ultrasonic-Assisted (UAE)Propylene glycol methyl ether13.79 mg/g
MacerationEthanol (48h)

Technical Support Center: Arteannuin L Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arteannuin L. The focus is on overcoming solubility challenges to ensure reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a sesquiterpene lactone, a class of natural products characterized by a fifteen-carbon backbone. Like many other sesquiterpene lactones, its chemical structure is largely hydrophobic, leading to poor solubility in water and aqueous buffers commonly used in bioassays.

Q2: What are the common signs of poor solubility in my bioassay?

A2: Poor solubility of this compound can manifest in several ways, including:

  • Precipitation: The compound may fall out of solution, appearing as a visible precipitate or cloudiness in your assay wells.

  • Inconsistent Results: Poor solubility can lead to high variability between replicate wells and experiments.

  • Lower than Expected Potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its biological activity.

Q3: Which organic solvents are recommended for creating a stock solution of this compound?

A3: For creating a concentrated stock solution, Dimethyl sulfoxide (DMSO) is a common and effective choice. Ethanol is another viable option. It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in the aqueous assay medium.

Troubleshooting Guide: Improving this compound Solubility

Problem: My this compound is precipitating in the assay medium.

Potential Cause Troubleshooting Step Expected Outcome
Final solvent concentration is too low. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay medium is sufficient to maintain solubility, but not high enough to cause cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.This compound remains in solution at the desired final concentration.
Working solution was not prepared correctly. When diluting the stock solution, add the stock solution to the assay medium while vortexing or mixing to ensure rapid and uniform dispersion. Avoid adding aqueous buffer directly to the concentrated stock.A clear working solution is obtained without immediate precipitation.
The compound has a low solubility limit at the tested concentration. Perform a solubility test by preparing serial dilutions of your this compound stock solution in the final assay medium. Visually inspect for precipitation after a relevant incubation period. This will help determine the maximum soluble concentration under your experimental conditions.The solubility limit of this compound in your specific assay medium is determined, allowing for more informed concentration selections in future experiments.

Quantitative Data: Solubility of a Structurally Related Compound

While specific solubility data for this compound is limited in publicly available literature, the following table provides solubility information for Arteannuin B, a closely related sesquiterpene lactone. This data can serve as a useful guide for solvent selection.

Solvent Solubility of Arteannuin B
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (DMSO)~25 mg/mL
Ethanol~25 mg/mL

Experimental Protocols

Protocol for Preparing an this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound to prepare the desired volume of a 10 mM stock solution. Note: The molecular weight of this compound is required for this calculation.

  • Transfer the weighed this compound to a microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions for Cell-Based Assays

This protocol details the dilution of the this compound stock solution into the final assay medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or a multi-well plate

Procedure:

  • Determine the final concentrations of this compound required for your experiment.

  • Perform serial dilutions of the 10 mM stock solution in DMSO if intermediate concentrations are needed.

  • For the final dilution step, add the required volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium. It is critical to add the compound solution to the medium (and not the other way around) while gently vortexing or swirling to ensure rapid dispersion and minimize precipitation.

  • Ensure the final DMSO concentration in the cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

  • Use the freshly prepared working solutions immediately in your bioassay.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Store at -20°C/-80°C dissolve->store dilute_stock Dilute Stock in Medium store->dilute_stock Use aliquoted stock vortex Vortex during dilution dilute_stock->vortex use_immediately Use in Bioassay vortex->use_immediately G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (e.g., TNFR) ube2d3 UBE2D3 receptor->ube2d3 tak1 TAK1 receptor->tak1 rip1_nemo RIP1/NEMO Ubiquitination ube2d3->rip1_nemo ikk IKK Complex rip1_nemo->ikk tak1->ikk mapk MAPK Cascade (p38, ERK) tak1->mapk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_n NF-κB nfkb->nfkb_n translocates arteannuin_l This compound arteannuin_l->ube2d3 inhibits arteannuin_l->mapk inhibits gene_expression Pro-inflammatory Gene Expression nfkb_n->gene_expression

Technical Support Center: Overcoming Arteannuin L Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference from Arteannuin L and related sesquiterpenoid lactones in biological assays.

Disclaimer: Specific literature on the direct interference of this compound in a wide range of biological assays is limited. The guidance provided here is based on general principles of assay interference observed with other compounds, including related molecules from Artemisia annua L., and established methodologies for troubleshooting in high-throughput screening (HTS) and other biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a sesquiterpenoid lactone, a class of compounds known for their biological activities. Like other complex natural products, it may interfere with biological assays through several mechanisms that are not related to a specific interaction with the intended biological target. This can lead to false-positive or false-negative results.

Q2: What are the common mechanisms of assay interference?

Common mechanisms of assay interference that could potentially be associated with compounds like this compound include:

  • Chemical Reactivity: The molecule may contain reactive functional groups that can covalently modify proteins or other assay components.[1] The endoperoxide bridge in the related compound artemisinin is crucial for its biological activity and involves reactivity.[2][3][4]

  • Redox Activity: Compounds can participate in oxidation-reduction reactions, which is a particular concern in assays that rely on redox-sensitive reporters (e.g., luciferase) or involve cellular metabolic readouts.[5][6]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[5][7]

  • Optical Interference: The compound may absorb light or fluoresce at the same wavelengths used for assay readout, leading to inaccurate measurements.

  • Metal Chelation: Functional groups on the molecule might chelate essential metal ions in the assay buffer or required by an enzyme, leading to inhibition.[1][6][8]

Q3: My compound shows activity in a primary screen. How do I know if it's a real hit or an assay interference artifact?

Apparent activity in a primary screen should always be confirmed through a series of follow-up experiments.[7] These include:

  • Dose-Response Curve Analysis: Genuine activity should exhibit a clear and reproducible sigmoidal dose-response curve. Atypical curves may suggest interference.

  • Orthogonal Assays: Confirm the activity using a different assay format that measures the same biological endpoint but uses a different detection technology.[7]

  • Counter-Screens: Run assays specifically designed to detect common interference mechanisms (e.g., luciferase inhibition, redox activity).[7]

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding to the target protein.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter.

Issue 1: High background signal or apparent activation in my luciferase-based reporter assay.

  • Question: I'm seeing an unexpected increase in signal, suggesting activation, when I add this compound to my luciferase reporter assay. What could be the cause?

  • Answer: This could be a false positive. Compounds can sometimes stabilize luciferase or inhibit its degradation, leading to an apparent increase in activity.[7] It is also possible that the compound is fluorescent and emitting light at the same wavelength as the luciferase reaction.

    Troubleshooting Steps:

    • Run a counter-screen with purified luciferase: Test this compound directly against the luciferase enzyme in the absence of your cells or target. This will determine if the compound directly affects the reporter enzyme.

    • Check for autofluorescence: Measure the fluorescence of your compound at the emission wavelength of the luciferase reaction.

    • Use an orthogonal assay: Confirm the "activation" with a non-luciferase-based method, such as a qPCR measurement of the reporter gene's mRNA.

Issue 2: My dose-response curve is steep, shifted, or has a poor fit.

  • Question: The IC50 curve for this compound in my enzyme inhibition assay doesn't look like a standard sigmoidal curve. What should I investigate?

  • Answer: An unusual dose-response curve can be a sign of assay interference. Steep curves may suggest compound aggregation, while shifted curves could indicate time-dependent inhibition or reactivity.

    Troubleshooting Steps:

    • Include a non-ionic detergent: Add a low concentration (e.g., 0.01%) of Triton X-100 or Tween-20 to the assay buffer to disrupt potential compound aggregates. If the IC50 value changes significantly, aggregation is a likely cause.

    • Check for time-dependent inhibition: Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. A time-dependent decrease in activity suggests a reactive compound.

    • Add a reducing agent: For assays with enzymes sensitive to redox state, including a reducing agent like DTT (1-5 mM) can help identify interference from reactive electrophiles.[1] A significant shift in IC50 in the presence of DTT points towards thiol reactivity.[1]

Issue 3: The activity of this compound is not reproducible between experiments.

  • Question: I'm getting inconsistent results for the bioactivity of this compound. Why might this be happening?

  • Answer: Poor reproducibility can stem from issues with compound stability, solubility, or its interaction with assay components. The stability of artemisinin, a related compound, is known to be affected by pH and temperature.[2]

    Troubleshooting Steps:

    • Verify Compound Purity and Identity: Ensure the purity of your this compound sample using methods like LC/MS and NMR.[1] Impurities could be responsible for the observed activity.

    • Assess Solubility: Visually inspect your assay wells for precipitation at high concentrations. Poor solubility can lead to inconsistent results.

    • Evaluate Stability: Assess the stability of this compound in your assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer, and then analyzing its concentration and integrity by HPLC.

Data Presentation

Due to the lack of specific published data on this compound interference, the following tables are provided as examples to illustrate how to present troubleshooting data.

Table 1: Example Data for Investigating Compound Aggregation

ConditionIC50 of this compound (µM)
Standard Buffer1.2
Standard Buffer + 0.01% Triton X-10015.8

A significant shift (>10-fold) in IC50 upon addition of a detergent is a strong indicator of aggregation-based interference.

Table 2: Example Data for Investigating Thiol Reactivity

ConditionIC50 of this compound (µM)
Assay Buffer2.5
Assay Buffer + 1 mM DTT> 50

A loss of potency in the presence of DTT suggests the compound may be a thiol-reactive electrophile.

Experimental Protocols

Protocol 1: Luciferase Counter-Screen

  • Objective: To determine if this compound directly inhibits or activates the luciferase enzyme.

  • Materials: Purified firefly luciferase, luciferase substrate (luciferin), assay buffer (e.g., PBS), this compound stock solution.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer in a 96-well plate. Include a vehicle control (e.g., DMSO).

    • Add a constant amount of purified luciferase to each well.

    • Incubate for 15 minutes at room temperature.

    • Add the luciferin substrate to all wells.

    • Immediately measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition or activation relative to the vehicle control. A dose-dependent change in luminescence indicates direct interaction with the luciferase enzyme.

Protocol 2: Aggregation Counter-Assay with Detergent

  • Objective: To determine if the observed bioactivity of this compound is due to the formation of aggregates.

  • Materials: Your primary assay components (enzyme, substrate, etc.), assay buffer, this compound stock solution, 0.1% Triton X-100 solution.

  • Procedure:

    • Set up two parallel dose-response experiments.

    • In the first set of wells, prepare your standard assay.

    • In the second set of wells, prepare the assay with the addition of Triton X-100 to a final concentration of 0.01%.

    • Add the serial dilution of this compound to both sets of plates.

    • Initiate and read the assay as per your standard protocol.

  • Analysis: Compare the IC50 values obtained with and without the detergent. A significant positive shift in the IC50 value in the presence of Triton X-100 suggests that the inhibition is, at least in part, due to aggregation.

Visualizations

Troubleshooting_Workflow Start Initial Hit from Primary Screen DoseResponse Characterize Dose-Response Curve Start->DoseResponse AtypicalCurve Atypical Curve? DoseResponse->AtypicalCurve OrthogonalAssay Test in Orthogonal Assay AtypicalCurve->OrthogonalAssay No CounterScreens Run Interference Counter-Screens AtypicalCurve->CounterScreens Yes Confirms Activity Confirmed? OrthogonalAssay->Confirms Confirms->CounterScreens Yes FalsePositive Likely False Positive (Deprioritize) Confirms->FalsePositive No Interference Interference Detected? CounterScreens->Interference ValidHit Potential Valid Hit (Proceed to Biophysical) Interference->ValidHit No Interference->FalsePositive Yes

Caption: Workflow for triaging initial screening hits.

Interference_Mechanisms cluster_mechanisms Potential Interference Mechanisms cluster_assays Affected Assay Readouts ArteannuinL This compound (Test Compound) Reactivity Chemical Reactivity ArteannuinL->Reactivity modifies Aggregation Aggregation ArteannuinL->Aggregation forms Optical Optical Interference ArteannuinL->Optical absorbs/emits light Redox Redox Activity ArteannuinL->Redox oxidizes/reduces EnzymeActivity Enzyme Activity Reactivity->EnzymeActivity Aggregation->EnzymeActivity CellViability Cell Viability Aggregation->CellViability ReporterGene Reporter Gene (e.g., Luciferase) Optical->ReporterGene Fluorescence Fluorescence/Absorbance Optical->Fluorescence Redox->CellViability Redox->ReporterGene

Caption: Potential mechanisms of assay interference.

References

Technical Support Center: Refining the Purification of Arteannuin L

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Arteannuin L (Artemisinin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the extraction, purification, and analysis of this compound from Artemisia annua L.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: Low Purity of this compound in the Crude Extract

Question: My initial crude extract shows very low purity of this compound. What are the likely causes and how can I improve it?

Answer:

Low purity in the crude extract is a common issue and can often be attributed to the extraction method and the presence of numerous co-extracted impurities.

Possible Causes:

  • Suboptimal Solvent Choice: The solvent used for extraction may have low selectivity for this compound, leading to the co-extraction of a wide range of other compounds. While polar solvents like ethanol can be efficient in extracting this compound, they also tend to extract more impurities compared to non-polar solvents like hexane.[1]

  • Presence of Chlorophyll and Pigments: The greenish color of your extract indicates the presence of chlorophyll, which can interfere with downstream purification steps and analytical quantification.[2][3]

  • Co-extraction of Waxes and Lipids: The leaf surfaces of Artemisia annua contain a protective waxy layer that is often co-extracted, especially with non-polar solvents. These waxy substances can complicate purification.[1]

  • Presence of Structurally Similar Sesquiterpenes: Compounds like Arteannuin B, Artemisinic Acid, and Dihydroartemisinic Acid are structurally related to this compound and are often co-extracted.[3][4][5]

Solutions:

  • Optimize Extraction Solvent:

    • For higher selectivity, consider using a non-polar solvent such as hexane or petroleum ether.[1]

    • A mixture of hexane and ethyl acetate (e.g., 95:5 v/v) can offer a good balance between extraction efficiency and selectivity.[2]

    • Supercritical CO2 (SC-CO2) extraction is a green alternative that can provide high yields and purity, as it has good solvating power for this compound while minimizing the extraction of some impurities.[3][6]

  • Pre-Purification/Clean-up of the Crude Extract:

    • Adsorbent Treatment: To remove pigments and some polar impurities, treat your crude extract with adsorbents.

      • Activated Charcoal: Effective for decolorizing the extract by removing chlorophyll. A common ratio is 1:100 (w/v) of charcoal to extract solution, stirred for 30 minutes.[1]

      • Diatomite (Celite): Can be used to remove fatty materials and terpenes. A typical ratio is 2:100 (w/v) of celite to extract solution, with stirring.[1]

      • Clays: Natural or pillared clays can also be used to adsorb undesirable compounds.[2]

    • Liquid-Liquid Partitioning: This technique can be used to separate this compound from highly polar or non-polar impurities. Partitioning the crude extract between a non-polar solvent like hexane and a more polar solvent can help in preliminary fractionation.[7]

    • De-waxing: Waxes can be removed by dissolving the extract in a suitable solvent and then cooling it to a low temperature to precipitate the waxes, which can then be filtered off.[1]

Issue 2: Difficulty in Separating this compound from Structurally Similar Impurities during Chromatography

Question: I am struggling to get a good separation of this compound from other closely related sesquiterpenes like Arteannuin B using HPLC. What can I do to improve the resolution?

Answer:

Co-elution of structurally similar impurities is a frequent challenge in the chromatographic purification of this compound. Optimizing your HPLC conditions is crucial for achieving high purity.

Possible Causes:

  • Inappropriate Stationary Phase: The column you are using may not have the right selectivity for separating this compound from its analogues.

  • Suboptimal Mobile Phase Composition: The mobile phase may not be providing sufficient resolution between the target compound and closely eluting impurities.

  • Isocratic Elution: An isocratic mobile phase may not be sufficient to resolve complex mixtures.

Solutions:

  • Column Selection:

    • C18 Columns: Reverse-phase C18 columns are commonly used and generally provide good performance. Columns with a length of 250 mm often give better resolution than 150 mm columns for the same stationary phase.[8]

    • Columns with Aromatic Groups: For separating this compound from deoxyartemisinin, columns with stationary phases containing aromatic groups have shown good results.[8]

  • Mobile Phase Optimization:

    • Acetonitrile/Water Mixtures: A common and effective mobile phase is a mixture of acetonitrile and water, typically in the range of 60:40 to 65:35 (v/v).[8][9]

    • Addition of a Third Solvent: Adding methanol to the acetonitrile/water mixture (e.g., 50:30:20 v/v/v of acetonitrile:water:methanol) can improve peak shape and resolution.[8]

    • Use of Buffers: For some applications, a buffered mobile phase, such as 0.05 M potassium phosphate buffer (pH 6.0) mixed with acetonitrile (60:40), can enhance separation.[10]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures by changing the mobile phase composition over time.

Issue 3: Low Recovery of this compound after Crystallization

Question: My final crystallization step results in a very low yield of pure this compound. How can I improve the recovery?

Answer:

Low recovery during crystallization can be due to several factors related to solubility, supersaturation, and the presence of impurities.

Possible Causes:

  • High Solubility in the Crystallization Solvent: this compound may be too soluble in the chosen solvent, preventing efficient precipitation.

  • Presence of Impurities Inhibiting Crystal Growth: Certain impurities can interfere with the nucleation and growth of this compound crystals, leading to lower yields and purity.[11]

  • Suboptimal Crystallization Conditions: Factors like cooling rate and initial concentration can significantly impact the yield.

Solutions:

  • Solvent System Selection:

    • Anti-solvent Crystallization: A common technique is to dissolve the impure this compound in a good solvent and then add an anti-solvent (in which it is poorly soluble) to induce precipitation.

    • Solvent Mixtures: Experiment with different solvent mixtures to find one where this compound has high solubility at a higher temperature and low solubility at a lower temperature.

  • Optimize Crystallization Process:

    • Seeded Cooling Crystallization: This method involves adding a small amount of pure this compound crystals (seeds) to a supersaturated solution to initiate controlled crystal growth. This can improve both yield and crystal quality.[11]

    • Control the Cooling Rate: A slow and controlled cooling rate generally leads to the formation of larger, purer crystals and can improve recovery.

    • Concentration of the Feed Solution: Ensure that the starting solution is sufficiently concentrated to achieve supersaturation upon cooling, but not so concentrated that it leads to rapid, uncontrolled precipitation of impure product.

  • Recycling of Mother Liquor: A significant amount of this compound may remain dissolved in the mother liquor after crystallization. To improve the overall yield, the mother liquor can be concentrated and subjected to further crystallization steps.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of during this compound purification?

A1: The most common impurities include:

  • Plant-based impurities: Chlorophyll, waxes, and other pigments.[1][3]

  • Structurally related sesquiterpenes: Arteannuin B, artemisinic acid, dihydroartemisinic acid, and deoxyartemisinin.[3][4][8] These are often biosynthetic precursors or related compounds found in Artemisia annua.

Q2: How can I effectively remove chlorophyll from my extract?

A2: Chlorophyll can be effectively removed by:

  • Adsorption: Using activated charcoal is a common and effective method for decolorizing the extract.[1]

  • Liquid-Liquid Partitioning: Partitioning your extract with a non-polar solvent like hexane can help in removing chlorophyll and other non-polar impurities.[7]

  • Column Chromatography: Using a silica gel column can also help in separating chlorophyll from this compound.

Q3: What is the advantage of using Supercritical CO2 (SC-CO2) extraction?

A3: SC-CO2 extraction offers several advantages:

  • Green Solvent: CO2 is non-toxic, non-flammable, and environmentally friendly.

  • High Selectivity: By tuning the temperature and pressure, the solvating power of SC-CO2 can be adjusted to selectively extract this compound, often resulting in a cleaner initial extract with fewer waxy impurities.[3][6]

  • Mild Operating Conditions: Extraction can be performed at temperatures close to ambient, which prevents the thermal degradation of this compound.[6]

Q4: Can I use UV detection for HPLC analysis of this compound?

A4: this compound lacks a strong chromophore, making direct UV detection at higher wavelengths inefficient. However, it can be detected at low UV wavelengths, typically between 210-216 nm.[8] For more sensitive and specific detection, especially at low concentrations, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often preferred.[5][9]

Q5: What is a good starting point for a mobile phase in reverse-phase HPLC for this compound analysis?

A5: A good starting point for a mobile phase is an isocratic mixture of acetonitrile and water in a ratio of 65:35 (v/v) with a C18 column (250 mm x 4.6 mm, 5 µm).[8] You can then optimize this by adjusting the ratio or adding methanol to improve separation.[8]

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound

Extraction MethodSolvent(s)Typical Yield (% of dry weight)Purity of ExtractKey AdvantagesKey Disadvantages
Soxhlet ExtractionHexane, Petroleum Ether0.062 - 0.066%[3]LowerCost-effective, simple for industrial scale.[3]Lower efficiency, use of hazardous solvents.[3]
Ultrasound-Assisted Extraction (UAE)Ethanol/Water, Ethyl Acetate0.022 - 0.554 µg/mg (variable)[12]ModerateFaster extraction times, reduced solvent consumption.Yield can be variable depending on parameters.[3]
Supercritical CO2 (SC-CO2) ExtractionCarbon Dioxide (with/without co-solvent like ethanol)Up to 3.21 µg/mg[3]HigherEnvironmentally friendly, high selectivity, low impurity content.[3][6]High initial equipment cost.
MacerationEthanol-ModerateSimple setup.Can be time-consuming and less efficient.

Note: Yields can vary significantly based on the plant material, specific extraction conditions, and analytical methods used.

Experimental Protocols

Protocol 1: Extraction and Initial Clean-up of this compound

  • Drying and Grinding: Dry the leaves of Artemisia annua L. and grind them into a fine powder.

  • Solvent Extraction:

    • Place the ground plant material in a suitable flask.

    • Add hexane or a hexane:ethyl acetate (95:5 v/v) mixture in a solid to solvent ratio of 1:6 (w/v).[2]

    • Extract using a suitable method (e.g., maceration with stirring for several hours, or Soxhlet extraction).

  • Filtration and Concentration:

    • Filter the mixture to remove the plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Decolorization and De-waxing (Clean-up):

    • Re-dissolve the crude extract in a suitable solvent.

    • Add activated charcoal (1:100 w/v) and stir for 30 minutes to remove chlorophyll.[1]

    • Filter to remove the charcoal.

    • To the filtrate, add diatomite (Celite) (2:100 w/v) and stir for another 30 minutes to remove waxes and fatty materials.[1]

    • Filter again to obtain the cleaned-up extract.

    • Evaporate the solvent to yield the semi-purified extract.

Protocol 2: HPLC Analysis of this compound

  • Sample Preparation:

    • Accurately weigh a known amount of the extract and dissolve it in the mobile phase or a suitable solvent like acetonitrile.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: An isocratic mixture of acetonitrile and water (65:35 v/v).[8] Alternatively, a mixture of acetonitrile, water, and methanol (50:30:20 v/v/v) can be used.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.[10][13]

    • Injection Volume: 20 µL.

    • Detection: UV detector at 216 nm[10] or an Evaporative Light Scattering Detector (ELSD).

  • Quantification:

    • Prepare a calibration curve using standards of pure this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_cleanup Initial Clean-up cluster_purification Purification cluster_final Final Product plant Artemisia annua Leaves extraction Solvent Extraction (e.g., Hexane) plant->extraction crude_extract Crude Extract extraction->crude_extract decolorization Decolorization (Activated Charcoal) crude_extract->decolorization dewaxing De-waxing (Diatomite/Celite) decolorization->dewaxing semi_purified Semi-Purified Extract dewaxing->semi_purified chromatography Column Chromatography (e.g., Silica Gel or HPLC) semi_purified->chromatography fractions This compound Fractions chromatography->fractions chromatography->fractions crystallization Crystallization fractions->crystallization pure_arteannuin High-Purity this compound crystallization->pure_arteannuin Troubleshooting_Logic start Start Purification low_purity Low Purity after Extraction? start->low_purity optimize_extraction Optimize Solvent Perform Clean-up low_purity->optimize_extraction Yes chromatography_issue Poor Separation in Chromatography? low_purity->chromatography_issue No optimize_extraction->chromatography_issue optimize_hplc Optimize HPLC: - Column - Mobile Phase chromatography_issue->optimize_hplc Yes low_yield Low Yield after Crystallization? chromatography_issue->low_yield No optimize_hplc->low_yield optimize_cryst Optimize Crystallization: - Solvent - Cooling Rate - Seeding low_yield->optimize_cryst Yes end High-Purity Product low_yield->end No optimize_cryst->end

References

Technical Support Center: Enhancing Arteannuin L (Artemisinin) Yield Through Metabolic Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the yield of Arteannuin L (a term we will use interchangeably with artemisinin and its precursors like artemisinic acid, which is the direct goal of many metabolic engineering strategies).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic engineering strategies to increase artemisinin yield?

A1: The main strategies focus on enhancing the metabolic flux towards artemisinin precursors, blocking competing pathways, and regulating the expression of key genes. These can be summarized as:

  • Enhancing the artemisinin biosynthetic pathway's metabolic flux : This is primarily achieved by overexpressing genes encoding key enzymes in the pathway.[1][2]

  • Blocking competitive metabolic branch pathways : This involves down-regulating or knocking out genes that divert precursors away from artemisinin synthesis.[3]

  • Utilizing transcription factors : Overexpressing specific transcription factors can upregulate multiple genes in the biosynthetic pathway simultaneously.[1][2]

  • Increasing glandular secretory trichome (GST) density in Artemisia annua : Since artemisinin is synthesized and stored in these specialized tissues, increasing their number can lead to higher overall yield.[1][2]

Q2: Which host organism is better for producing artemisinic acid: Artemisia annua or a heterologous host like Saccharomyces cerevisiae?

A2: Both approaches have their advantages and disadvantages.

  • Artemisia annua : As the natural producer, it has the complete and compartmentalized biosynthetic pathway. Metabolic engineering in the plant can lead to direct accumulation of artemisinin. However, the plant has a long growth cycle, and genetic transformation can be slow and laborious.[4]

  • Saccharomyces cerevisiae (yeast) : Yeast offers rapid growth, scalable fermentation, and well-established genetic tools.[5] It has been successfully engineered to produce high titers of artemisinic acid, a precursor that can be chemically converted to artemisinin.[6] This semi-synthetic approach can be more controlled and scalable than agricultural production.

Q3: What are the key genes to overexpress for increased artemisinic acid production?

A3: Several genes in the artemisinin biosynthetic pathway are critical targets for overexpression. Key enzymes include:

  • Amorpha-4,11-diene synthase (ADS) : Catalyzes the first committed step in the pathway.[7]

  • Cytochrome P450 monooxygenase (CYP71AV1) : Performs a three-step oxidation of amorpha-4,11-diene to artemisinic acid.[8]

  • Farnesyl diphosphate synthase (FPS) : Increases the pool of the precursor farnesyl diphosphate (FPP).[7]

  • HMG-CoA reductase (HMGR) : A rate-limiting enzyme in the mevalonate (MVA) pathway, which supplies the building blocks for FPP.

Co-overexpression of multiple genes has been shown to be particularly effective.[1]

Q4: Which competing pathways should be targeted for downregulation?

A4: The primary competing pathway is the sterol biosynthesis pathway, which also utilizes FPP. The key enzyme to target is:

  • Squalene synthase (SQS) : This enzyme converts FPP to squalene, the first step in sterol synthesis. Downregulating the gene encoding SQS can redirect FPP towards artemisinic acid production.[3]

Troubleshooting Guides

Issue 1: Low or no yield of artemisinic acid in engineered S. cerevisiae

Question: I have transformed my yeast with the necessary genes (ADS, CYP71AV1, etc.), but I'm detecting very low or no artemisinic acid. What should I check?

Answer:

  • Verify Gene Integration and Expression:

    • Genomic PCR/Colony PCR: Confirm the presence of your gene cassettes in the yeast genome.

    • RT-qPCR: Check the transcript levels of your integrated genes to ensure they are being expressed. Low expression could be due to promoter issues or silencing.

    • Western Blot: If your constructs include protein tags, verify protein expression and stability.

  • Assess Precursor Availability:

    • FPP Limitation: The native FPP pool in yeast may be insufficient. Consider overexpressing key genes in the mevalonate (MVA) pathway, such as tHMGR (a truncated, soluble version of HMG-CoA reductase) and FPS.

    • Competing Pathways: The sterol pathway competes for FPP. Consider downregulating the ERG9 gene, which encodes squalene synthase.

  • Optimize Fermentation Conditions:

    • Medium Composition: Ensure the medium has adequate carbon sources (e.g., glucose, galactose for inducible promoters) and essential nutrients.

    • pH and Temperature: Maintain optimal pH (around 5.0) and temperature (around 30°C) for your yeast strain.

    • Aeration: Proper oxygenation is crucial for the activity of the cytochrome P450 enzyme (CYP71AV1). Ensure adequate shaking speed in flasks or dissolved oxygen control in a bioreactor.

  • Check for Product Toxicity or Degradation:

    • Cell Viability: High concentrations of intermediates or the final product can be toxic to the cells. Monitor cell growth and viability.

    • Product Extraction: Artemisinic acid is often secreted by the yeast. Ensure your extraction protocol is efficient for both the supernatant and the cell pellet.

Issue 2: Transgenic Artemisia annua plants show no significant increase in artemisinin content

Question: My transgenic A. annua plants, confirmed to carry the target gene, are not producing more artemisinin than the wild type. What could be the problem?

Answer:

  • Confirm Transgene Expression in Relevant Tissues:

    • RT-qPCR: Analyze gene expression specifically in the glandular secretory trichomes (GSTs), as this is the site of artemisinin biosynthesis. Expression in other tissues may not contribute to yield.

    • Promoter Choice: Ensure the promoter used to drive your transgene is active in the GSTs. The native promoters of genes like ADS or CYP71AV1 are often good choices.

  • Consider Co-suppression:

    • Overexpression of a native gene can sometimes trigger gene silencing mechanisms, leading to a reduction in both the transgene and the endogenous gene's expression. Analyze the transcript levels of the endogenous gene to rule this out.

  • Metabolic Bottlenecks:

    • Overexpressing a single gene may not be sufficient if another step in the pathway is rate-limiting. For example, if you overexpress ADS, the activity of CYP71AV1 might become the new bottleneck. Consider a multi-gene stacking approach.

  • Environmental and Developmental Factors:

    • Artemisinin production is influenced by the plant's developmental stage and environmental conditions (e.g., light, temperature, nutrient availability). Ensure that both transgenic and control plants are grown under identical and optimal conditions. Harvest at the stage of maximum artemisinin accumulation (typically just before flowering).

Data Presentation: Quantitative Yield Improvements

The following tables summarize the reported increases in artemisinin and its precursors from various metabolic engineering strategies.

Table 1: Metabolic Engineering in Artemisia annua

Genetic ModificationTarget Gene(s)Fold Increase in Artemisinin/PrecursorReference
OverexpressionHMGR1.2 - 1.4[9]
OverexpressionFPS~1.8[9]
OverexpressionADS2.3[10]
Co-overexpressionHMGR, FPS, DBR2Up to 3.4[9]
Co-overexpressionADS, CYP71AV1, CPR2.4[10]
Antisense SuppressionSQS1.7[3]

Table 2: Metabolic Engineering in Saccharomyces cerevisiae

Engineering StrategyFinal ProductTiter AchievedReference
Engineered MVA pathway, ADS, CYP71AV1Artemisinic Acid100 mg/L[6]
Optimized fermentation processArtemisinic Acid2.5 g/L[11]
Further process optimizationArtemisinic Acid25 g/L[8]
Engineered pathway with DBR2Dihydroartemisinic Acid1.7 g/L[12]

Experimental Protocols

Below are generalized methodologies for key experiments. Researchers should optimize these protocols for their specific laboratory conditions and materials.

Protocol 1: Agrobacterium-mediated Transformation of Artemisia annua

This protocol is based on methods using leaf explants.

  • Preparation of Agrobacterium :

    • Grow Agrobacterium tumefaciens strain EHA105 or AGL1 carrying your binary vector in YEP medium with appropriate antibiotics at 28°C until the OD600 reaches approximately 0.5-0.8.[13]

    • Pellet the bacteria by centrifugation and resuspend in a liquid MS-based infection medium.

  • Explant Preparation and Infection :

    • Excise young leaves from sterile in vitro-grown A. annua plantlets.

    • Immerse the leaf explants in the Agrobacterium suspension for about 15-30 minutes.

  • Co-cultivation :

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on a co-cultivation medium (MS-based) and incubate in the dark at 25-28°C for 2-4 days.[1][10]

  • Selection and Regeneration :

    • Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin if using an nptII selection marker) to inhibit the growth of non-transformed plant cells and an antibiotic (e.g., cefotaxime) to eliminate Agrobacterium.

    • Subculture the explants to fresh selection medium every 2-3 weeks until shoots regenerate.

  • Rooting and Acclimatization :

    • Excise regenerated shoots and transfer them to a rooting medium.

    • Once roots are well-developed, transfer the plantlets to soil and acclimatize them in a high-humidity environment.

Protocol 2: High-Efficiency Transformation of Saccharomyces cerevisiae

This protocol is based on the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Preparation of Competent Cells :

    • Inoculate a single yeast colony into 20 mL of YPD medium and grow overnight at 30°C with shaking.

    • Dilute the overnight culture into 100 mL of fresh YPD to an OD600 of ~0.3 and grow until the OD600 reaches 0.6-0.8.

    • Harvest the cells by centrifugation, wash with sterile water, and then wash with a 1x TE/LiAc solution.

    • Resuspend the cells in a 1x TE/LiAc solution to make them competent.

  • Transformation :

    • In a microfuge tube, mix the plasmid DNA (and carrier DNA, like single-stranded salmon sperm DNA) with the competent cells.

    • Add the PEG/TE/LiAc solution, vortex to mix, and incubate at 30°C for 30 minutes with shaking.

    • Perform a heat shock at 42°C for 15-20 minutes.

  • Plating and Selection :

    • Pellet the cells by centrifugation, remove the supernatant, and resuspend in sterile water.

    • Plate the cell suspension onto a synthetic complete (SC) drop-out medium lacking the appropriate nutrient for selection (e.g., uracil if using a URA3 marker).

    • Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 3: Extraction and Quantification of Artemisinic Acid from Yeast Culture
  • Sample Preparation :

    • Harvest a known volume of yeast culture by centrifugation.

    • Separate the supernatant and the cell pellet.

  • Extraction :

    • Supernatant : Acidify the supernatant to pH ~3 with HCl and extract with an equal volume of an organic solvent like ethyl acetate.

    • Cell Pellet : Resuspend the cell pellet in a suitable buffer, disrupt the cells (e.g., by bead beating), and then perform a similar acid-solvent extraction.

    • For analysis of the precursor amorphadiene, an organic solvent overlay (e.g., dodecane) can be used during fermentation to capture the volatile compound.

  • Quantification by HPLC-UV :

    • Sample Preparation : Evaporate the organic solvent from the extracts and redissolve the residue in a known volume of the mobile phase.

    • Chromatographic Conditions :

      • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

      • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water is commonly used (e.g., 65:35 v/v acetonitrile:water).[2]

      • Flow Rate : ~1.0 mL/min.[2]

      • Detection : UV detection at 210-216 nm.[2]

    • Quantification : Compare the peak area of the sample to a standard curve prepared with pure artemisinic acid.

Mandatory Visualizations

Artemisinin Biosynthetic Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Artemisinin Artemisinin Pathway cluster_Competing Competing Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP IPP / DMAPP Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPS Amorphadiene Amorpha-4,11-diene FPP->Amorphadiene ADS Squalene Squalene FPP->Squalene SQS (ERG9) Artemisinic_Acid Artemisinic Acid Amorphadiene->Artemisinic_Acid CYP71AV1 Dihydroartemisinic_Acid Dihydroartemisinic Acid Artemisinic_Acid->Dihydroartemisinic_Acid DBR2, ALDH1 Artemisinin Artemisinin Dihydroartemisinic_Acid->Artemisinin Non-enzymatic Sterols Sterols Squalene->Sterols

Caption: Simplified metabolic pathway for artemisinin biosynthesis.

Yeast Engineering Workflow A Gene Synthesis & Codon Optimization (ADS, CYP71AV1, tHMGR, etc.) B Plasmid Construction (Yeast expression vectors) A->B C Yeast Transformation (LiAc/PEG Method) B->C D Selection of Transformants (Auxotrophic markers) C->D E Small-Scale Culture & Screening (Test for product formation) D->E F Fermentation Optimization (Bioreactor) E->F G Extraction & Analysis (HPLC/GC-MS) F->G

Caption: Experimental workflow for engineering S. cerevisiae.

Troubleshooting Low Yield node_action node_action Start Low or No Product Detected Q1 Is the transgene present and expressed? Start->Q1 Action1 Check DNA integration (PCR). Verify transcription (RT-qPCR) and translation (Western Blot). Q1->Action1 No Q2 Is precursor supply a bottleneck? Q1->Q2 Yes A1_Yes Yes A1_No No Action2 Overexpress upstream pathway genes (e.g., tHMGR, FPS). Downregulate competing pathways (e.g., ERG9). Q2->Action2 Yes Q3 Are fermentation conditions optimal? Q2->Q3 No A2_Yes Yes A2_No No Action3 Optimize medium, pH, temperature, and aeration. Q3->Action3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing Arteannuin L Dosage for Effective In Vitro Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro dosage of Arteannuin L. Due to the limited availability of specific data for this compound, this guide leverages information from its closely related isomer, Arteannuin B, and the well-studied parent compound, artemisinin. The provided data and protocols should be considered as a starting point for your own experiments, and optimization will be necessary for specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro assays?

A1: Based on data from related compounds like Arteannuin B, a starting concentration range of 1 µM to 50 µM is recommended for initial screening experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.

Q2: What is the mechanism of action of this compound?

A2: The precise mechanism of this compound is not well-documented. However, related sesquiterpene lactones, such as Arteannuin B, have been shown to exert their effects through the modulation of key signaling pathways, including NF-κB and MAPK. These pathways are involved in inflammation, cell proliferation, and apoptosis. The endoperoxide bridge, a common feature in many artemisinin-related compounds, is thought to be crucial for their biological activity, often involving interaction with heme and the generation of reactive oxygen species.

Q3: How should I dissolve this compound for in vitro experiments?

A3: this compound, like other sesquiterpene lactones, has poor aqueous solubility. It is recommended to dissolve it in a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture medium?

A4: The stability of this compound in cell culture medium has not been extensively studied. However, artemisinin and its derivatives can be unstable in aqueous solutions, especially at physiological pH and temperature. It is advisable to prepare fresh dilutions from the stock solution for each experiment and minimize the time the compound is in the medium before and during the assay.

Q5: Are there any known resistance mechanisms to this compound?

A5: Specific resistance mechanisms to this compound have not been identified. However, resistance to artemisinin in malaria parasites has been linked to mutations in the Kelch13 (K13) protein. In cancer cell lines, mechanisms of resistance to cytotoxic drugs can be multifactorial, including increased drug efflux, altered drug metabolism, and changes in target signaling pathways.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at expected concentrations. 1. Compound degradation: this compound may have degraded due to improper storage or instability in the culture medium. 2. Low bioavailability: The compound may not be effectively entering the cells. 3. Cell line insensitivity: The chosen cell line may not be responsive to the compound's mechanism of action.1. Prepare fresh stock solutions and dilutions for each experiment. Minimize exposure to light and elevated temperatures. 2. Ensure proper dissolution in DMSO and adequate mixing in the culture medium. Consider using a carrier solvent if solubility is a persistent issue. 3. Test a panel of different cell lines to identify a sensitive model.
High variability between replicate wells. 1. Incomplete dissolution: The compound may not be fully dissolved, leading to uneven distribution in the culture plates. 2. Pipetting errors: Inaccurate pipetting can lead to significant variations in the final concentration. 3. Edge effects: Wells on the periphery of the plate may experience different environmental conditions.1. Vortex the stock solution and dilutions thoroughly before use. Visually inspect for any precipitate. 2. Use calibrated pipettes and ensure proper technique. For very small volumes, consider serial dilutions. 3. Avoid using the outer wells of the culture plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.
Unexpected cytotoxicity at low concentrations. 1. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Cell line hypersensitivity: The cells may be particularly sensitive to the compound. 3. Contamination: The stock solution or culture medium may be contaminated.1. Calculate and verify the final DMSO concentration, ensuring it is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with DMSO only). 2. Perform a wider range dose-response curve, starting from nanomolar concentrations. 3. Use sterile techniques and check for signs of microbial contamination.

Data on Related Compounds

Note: The following data is for Arteannuin B and Artemisinin, and should be used as a reference for designing experiments with this compound.

Table 1: In Vitro Efficacy of Arteannuin B and Related Compounds
Compound/ExtractCell Line / VirusAssayEndpointEffective Concentration (µg/mL)Reference
Arteannuin B fractionVERO E6 / SARS-CoV-2qRT-PCREC5038.1
ArtemisininVERO E6 / SARS-CoV-2qRT-PCREC50>100
A. annua SC-CO2 extractVERO E6 / SARS-CoV-2qRT-PCREC5093.7
A. annua EtOH extractVERO E6 / SARS-CoV-2qRT-PCREC50173.5
Table 2: Cytotoxicity Data for Artemisia annua Extracts
ExtractCell LineAssayEndpointIC50 (µg/mL)Reference
DichloromethaneHeLaCytotoxicityIC5054.1 - 275.5
MethanolHeLaCytotoxicityIC50276.3 - 1540.8
DichloromethaneTrypanosoma b. bruceiCytotoxicityIC501.8 - 14.4

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental objective.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Signaling Pathways and Visualizations

Arteannuin B, an isomer of this compound, has been shown to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB and MAPK. The following diagrams illustrate these pathways.

NFkB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 MyD88 MyD88/TRADD TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 RIP1_NEMO_Ub RIP1/NEMO Ubiquitination TRAF6->RIP1_NEMO_Ub TAK1 TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκBα IKK_complex->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression (iNOS, COX2) Nucleus->Gene_Expression Arteannuin_B Arteannuin B UBE2D3 UBE2D3 Arteannuin_B->UBE2D3 Inhibits UBE2D3->RIP1_NEMO_Ub RIP1_NEMO_Ub->TAK1

Caption: Arteannuin B inhibits the NF-κB signaling pathway.

MAPK_Pathway ArtB_DDP Arteannuin B + Cisplatin Cx43 Connexin 43 (Cx43) ArtB_DDP->Cx43 Upregulates JNK JNK Cx43->JNK p38 p38 Cx43->p38 p_JNK p-JNK JNK->p_JNK Phosphorylation p_p38 p-p38 p38->p_p38 Phosphorylation p53 p53 p_JNK->p53 p_p38->p53 p_p53 p-p53 p53->p_p53 Phosphorylation Apoptosis Apoptosis p_p53->Apoptosis

Caption: Arteannuin B enhances cisplatin-induced apoptosis via the MAPK pathway.

Technical Support Center: Large-Scale Production of Artemisinin and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale production of Arteannuin L (Artemisinin) and its precursors. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting experimental and production roadblocks.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the large-scale production of Artemisinin?

The principal challenge is the low yield of artemisinin from its natural source, the plant Artemisia annua L.[1][2][3][4] The concentration in the plant's dry weight typically ranges from 0.1% to 1.0%[1]. This low concentration makes extraction and purification processes complex and costly, hindering its cost-effective production to meet global demand[2][3]. While heterologous production in microorganisms like yeast has been explored, achieving high yields remains a significant hurdle[1][5][6].

Q2: What are the key strategies to enhance Artemisinin yield?

Several metabolic engineering strategies are employed to increase artemisinin production in Artemisia annua and heterologous systems. These include:

  • Enhancing Metabolic Flux: Overexpressing key enzymes in the artemisinin biosynthetic pathway, such as amorpha-4,11-diene synthase (ADS) and cytochrome P450 monooxygenase (CYP71AV1)[1][7].

  • Blocking Competing Pathways: Down-regulating genes that divert precursors away from artemisinin synthesis[1][5][6].

  • Utilizing Transcription Factors: Modulating the expression of transcription factors that regulate the artemisinin biosynthesis pathway[1][5][6].

  • Increasing Glandular Trichome Density: As artemisinin is primarily synthesized and stored in the glandular secretory trichomes (GSTs) of the plant, increasing their density can lead to higher yields[1][5][6][8].

Q3: What are the common methods for the extraction and purification of Artemisinin?

Common methods involve solvent extraction followed by chromatographic purification.

  • Extraction: Organic solvents like hexane, ethanol, chloroform, and ethyl acetate are frequently used for the initial extraction from A. annua leaves[9]. Supercritical fluid extraction (SFE) with CO2 is a more environmentally friendly alternative[10].

  • Purification: Column chromatography, including high-performance liquid chromatography (HPLC) and simulated moving bed (SMB) chromatography, is used for purification[11]. Crystallization is often the final step to obtain high-purity artemisinin[9][12].

Troubleshooting Guides

Issue 1: Low Yield of Artemisinin in Artemisia annua Cultivation
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Nutrient Supply Optimize nitrogen and potassium levels in the soil or hydroponic solution. A study showed that a nitrogen application of 106 mg L⁻¹ maximized artemisinin yield per plant[13][14].Increased plant biomass and artemisinin concentration, leading to a higher overall yield.
Inappropriate Harvest Time Harvest plants at the pre-flowering stage, as artemisinin content is generally highest at this developmental stage[8].Maximized artemisinin concentration in the harvested biomass.
Poor Plant Genetics Utilize high-yielding cultivars of A. annua. Genotypes have been developed that can produce 1.6-2.0% artemisinin on a dry weight basis[15].Significantly higher starting concentration of artemisinin in the plant material.
Environmental Stress Ensure optimal growing conditions, including light intensity and temperature. Stress factors can negatively impact artemisinin production[16].Healthier plant growth and consistent artemisinin yields.
Issue 2: Inefficient Extraction of Artemisinin
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Solvent Choice Test a range of solvents (e.g., hexane, ethanol, ethyl acetate) to determine the most effective one for your specific plant material and extraction method[9].Improved extraction efficiency and higher recovery of artemisinin in the crude extract.
Insufficient Extraction Time/Temperature Optimize the duration and temperature of the extraction process. For supercritical CO2 extraction, optimal conditions were found to be 30 MPa and 33°C[10].Complete extraction of artemisinin from the plant matrix.
Poor Sample Preparation Ensure that the plant material is properly dried and ground to a consistent particle size to maximize the surface area for solvent penetration.Enhanced contact between the solvent and the plant material, leading to better extraction.
Issue 3: Difficulties in Artemisinin Purification
Potential Cause Troubleshooting Step Expected Outcome
Co-elution of Impurities Adjust the mobile phase composition and gradient in your chromatography protocol. A screening of different stationary phases and solvents can also identify a more selective system[11].Improved separation of artemisinin from closely related compounds and impurities.
Low Recovery from Chromatography Column Evaluate the loading capacity of your column and ensure it is not being overloaded. Test different elution solvents to ensure complete recovery of the bound artemisinin.Minimized loss of product during the purification process.
Presence of Chlorophyll Employ a clean-up step prior to fine purification. Solid-phase extraction (SPE) with cartridges like Florisil® can effectively remove chlorophyll from the crude extract[17].A cleaner extract that is less likely to interfere with subsequent purification steps.

Quantitative Data Summary

Table 1: Artemisinin Yield from Artemisia annua

Cultivation/Extraction Method Artemisinin Yield (% dry weight) Reference
Standard Cultivars0.1 - 1.0%[1]
High-Yielding Genotypes1.6 - 2.0%[15]
Optimized Nitrogen Supply (106 mg L⁻¹)~0.7% (concentration) with maximized biomass[13][14]
Supercritical CO₂ Extraction (Optimized)0.71 ± 0.07%[10]

Experimental Protocols

Protocol 1: Quantification of Artemisinin by HPLC

This protocol is a generalized procedure based on common practices.

  • Standard Preparation: Prepare a stock solution of pure artemisinin standard in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Extraction:

    • Grind 1g of dried A. annua leaves to a fine powder.

    • Extract with 10 mL of a suitable solvent (e.g., hexane or chloroform) by sonication for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v)[17].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) due to artemisinin's lack of a strong chromophore[17].

  • Analysis: Inject the prepared standards and samples into the HPLC system. Quantify the artemisinin content in the samples by comparing the peak areas with the calibration curve generated from the standards.

Visualizations

Artemisinin Biosynthesis Pathway

Artemisinin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Amorpha Amorpha-4,11-diene FPP->Amorpha ADS Art_Alc Artemisinic Alcohol Amorpha->Art_Alc CYP71AV1/CPR Art_Ald Artemisinic Aldehyde Art_Alc->Art_Ald CYP71AV1/CPR Art_Acid Artemisinic Acid Art_Ald->Art_Acid CYP71AV1/CPR DH_Art_Ald Dihydroartemisinic Aldehyde Art_Ald->DH_Art_Ald DBR2 Arteannuin_B Arteannuin B Art_Acid->Arteannuin_B Photo-oxidation DH_Art_Acid Dihydroartemisinic Acid (DHAA) DH_Art_Ald->DH_Art_Acid ALDH1 Artemisinin Artemisinin DH_Art_Acid->Artemisinin Spontaneous Autoxidation

Caption: Simplified biosynthetic pathway of Artemisinin from Farnesyl Pyrophosphate.

General Workflow for Artemisinin Production and Analysis

Artemisinin_Workflow Cultivation A. annua Cultivation Harvest Harvesting Cultivation->Harvest Drying Drying & Grinding Harvest->Drying Extraction Solvent Extraction Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration QC Quality Control (e.g., HPLC, LC-MS) Extraction->QC Cleanup Crude Extract Cleanup (e.g., SPE) Filtration->Cleanup Purification Chromatographic Purification (e.g., HPLC) Cleanup->Purification Crystallization Crystallization Purification->Crystallization Purification->QC Final_Product High-Purity Artemisinin Crystallization->Final_Product Final_Product->QC

Caption: A general workflow from cultivation to the final purified product.

References

Validation & Comparative

Comparative Analysis of Antimalarial Efficacy: Artemisinin vs. Related Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Arteannuin L: Following a comprehensive review of available scientific literature, no direct experimental data was found regarding the anti-malarial or antiplasmodial efficacy of this compound. Therefore, a direct comparison with artemisinin as requested is not possible at this time.

However, significant research exists for another closely related sesquiterpene lactone found in Artemisia annua, Arteannuin B . This compound has been studied for its interactions with artemisinin. This guide will proceed with a detailed comparison of the efficacy and mechanisms of artemisinin and the synergistic role of Arteannuin B against malaria parasites.

Introduction

Artemisinin, a sesquiterpene lactone with a unique endoperoxide bridge, is the cornerstone of modern malaria treatment.[1] Its discovery revolutionized therapy for infections caused by Plasmodium falciparum, particularly drug-resistant strains.[2] The plant Artemisia annua L. is a rich source of various bioactive compounds beyond artemisinin, including other sesquiterpenes like Arteannuin B.[3] While artemisinin is a potent schizonticide, research indicates that its efficacy can be modulated by other phytochemicals present in the plant extract.[4] Notably, Arteannuin B has been identified as a key synergistic component that enhances the antimalarial action of artemisinin, particularly against resistant parasite strains.[5] This guide provides a comparative overview of the standalone efficacy of artemisinin and the synergistic contribution of Arteannuin B, supported by experimental data and methodologies.

Comparative Efficacy Data

The efficacy of antimalarial compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit 50% of parasite growth in vitro.

In Vitro Efficacy of Artemisinin

Artemisinin demonstrates potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Its derivatives, such as arteether and artemether, are often twice as potent as the parent compound.[6]

CompoundP. falciparum Strain(s)IC50 (nM)Reference
Artemisinin 3D7 (CQS)~26.6[7][8]
Artemisinin African Isolates (CQS, n=15)11.4[6]
Artemisinin African Isolates (CQR, n=21)7.67[6]
Artemether African Isolates (CQS, n=15)5.14[6]
Artemether African Isolates (CQR, n=21)3.71[6]
Arteether African Isolates (CQS, n=15)5.66[6]
Arteether African Isolates (CQR, n=21)3.88[6]
Synergistic Activity of Arteannuin B with Artemisinin

Direct antiplasmodial activity of Arteannuin B alone is not well-documented with IC50 values. However, its primary role appears to be the potentiation of artemisinin's efficacy. Studies have shown that Arteannuin B acts synergistically with artemisinin, especially against drug-resistant parasite strains.[5]

Key Findings on Synergy:

  • Against Chloroquine-Resistant (Dd2) P. falciparum: Arteannuin B was found to be highly synergistic with artemisinin.[5]

  • Against Chloroquine-Sensitive (HB3) P. falciparum: The interaction was determined to be additive.[5]

  • In Vivo Enhancement: In a murine model infected with Plasmodium yoelii, an extract containing Arteannuin B and artemisinic acid significantly enhanced the antimalarial potency of artemisinin.[4] The mechanism is believed to involve increased absorption and bioavailability of artemisinin.[4]

This synergistic interaction is crucial as it suggests that combination therapies mimicking the natural composition of A. annua could be more effective and potentially curb the development of resistance.

Experimental Protocols

The determination of in vitro antimalarial efficacy relies on standardized laboratory assays that measure parasite viability after drug exposure.

SYBR Green I-Based Fluorescence Assay

This is a widely used, simple, and cost-effective method for high-throughput screening of antimalarial compounds.[2][9] It measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.

Methodology:

  • Parasite Culture: Asynchronous P. falciparum parasites are cultured in human erythrocytes at a specified hematocrit and parasitemia in RPMI-1640 medium supplemented with AlbuMAX.[10]

  • Drug Plating: The test compounds (e.g., artemisinin, Arteannuin B) are serially diluted and added to a 96-well microplate.

  • Incubation: Infected erythrocytes are added to the wells and the plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[8]

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well.[11] SYBR Green I intercalates with DNA, emitting a strong fluorescent signal.

  • Fluorescence Reading: The plate is incubated in the dark, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[11]

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme, which is a marker of viable parasites.[12]

Methodology:

  • Parasite Culture and Drug Incubation: Steps 1-3 are identical to the SYBR Green I assay.

  • Cell Lysis: The plates are frozen and thawed to lyse the erythrocytes and release the pLDH enzyme.

  • Enzyme Reaction: A reaction mixture containing Malstat and NBT/diaphorase is added to each well. The pLDH enzyme catalyzes the oxidation of lactate to pyruvate, which leads to the reduction of the NBT tetrazolium salt to a blue formazan product.

  • Absorbance Reading: The absorbance of the formazan product is measured spectrophotometrically (at ~650 nm).

  • Data Analysis: The absorbance is directly proportional to the amount of active pLDH, and therefore to the number of viable parasites. IC50 values are determined by plotting the percentage of inhibition against the log of the drug concentration.

Mechanism of Action & Signaling Pathways

Artemisinin: Iron-Mediated Oxidative Stress

The antimalarial activity of artemisinin is dependent on its endoperoxide bridge.[13] The currently accepted mechanism involves:

  • Activation: Inside the parasite-infected red blood cell, the parasite digests hemoglobin, releasing large amounts of heme and free ferrous iron (Fe²⁺).

  • Cleavage of Endoperoxide Bridge: The iron atom reacts with the endoperoxide bridge of artemisinin, cleaving it.

  • Generation of Radicals: This cleavage generates highly reactive oxygen species (ROS) and carbon-centered radicals.[14]

  • Cellular Damage: These radicals indiscriminately alkylate and damage a wide range of vital parasite proteins and lipids, leading to oxidative stress and parasite death.

Artemisinin_MoA cluster_RBC Infected Red Blood Cell cluster_Parasite Malaria Parasite Hemoglobin Hemoglobin Heme Heme + Fe²⁺ Hemoglobin->Heme Digestion Activated_ART Activated Artemisinin (Free Radicals) Heme->Activated_ART Activation Artemisinin Artemisinin (Endoperoxide Bridge) Artemisinin->Activated_ART Proteins Parasite Proteins & Lipids Activated_ART->Proteins Attacks Damage Oxidative Damage Alkylation Proteins->Damage Death Parasite Death Damage->Death Synergy_Workflow ART Artemisinin (ART) Combo ART + AB (Oral Admin) ART->Combo AB Arteannuin B (AB) AB->Combo Absorption Increased Absorption Combo->Absorption Plasma Higher Plasma [ART] Absorption->Plasma Parasite P. falciparum Plasma->Parasite Increased Exposure Efficacy Enhanced Efficacy Parasite->Efficacy Assay_Workflow start Start: P. falciparum Culture plate_prep Prepare Serial Dilutions of Compounds in 96-Well Plate start->plate_prep add_parasites Add Infected RBCs to each well plate_prep->add_parasites incubate Incubate for 72 hours (37°C, 5% CO₂) add_parasites->incubate lyse Add Lysis Buffer + SYBR Green I Dye incubate->lyse read Read Fluorescence (Excitation: 485nm / Emission: 530nm) lyse->read analyze Calculate % Inhibition & Determine IC50 Values read->analyze end End: Comparative Efficacy Data analyze->end

References

Synergistic Anti-Cancer Effects of Arteannuin L and its Derivatives in Combination with Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Arteannuin L, a natural compound derived from Artemisia annua, and its semi-synthetic derivatives, such as artesunate and dihydroartemisinin, have demonstrated significant potential in enhancing the efficacy of conventional chemotherapy drugs. This guide provides a comprehensive comparison of the synergistic effects of these compounds in combination with various chemotherapeutic agents, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between this compound derivatives and chemotherapy drugs is quantitatively assessed using the Combination Index (CI) and Dose Reduction Index (DRI). A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The DRI quantifies the extent to which the dose of a drug can be reduced in a combination to achieve the same effect as when used alone.

Arteannuin DerivativeChemotherapy DrugCancer TypeCell LineCombination Index (CI)Dose Reduction Index (DRI)Reference
Arteannuin B CisplatinNon-Small Cell Lung CancerA549Synergistic effect reported, specific CI values not provided in the study.Not Reported[1]
Artesunate CisplatinHead and Neck Squamous Cell CarcinomaUM-SCC-23Synergistic inhibition of cell proliferation reported.Not Reported[2]
Artesunate PaclitaxelBreast CancerNot Specified< 1 (All combinations tested)Not Reported
Artemisinin EpirubicinDoxorubicin-resistant LeukemiaHL-60/Dox< 0.7 (All tested concentrations)Favorable dose reduction for epirubicin reported.[3][4]
Dihydroartemisinin DoxorubicinBreast CancerMCF-7Synergistic anti-proliferative effect reported.Not Reported
Artesunate SorafenibHepatocellular CarcinomaHepG2, Huh7, SNU-449, SNU-182SynergisticNot Reported[5][6]

Impact on Apoptosis

A key mechanism underlying the synergistic effect of this compound derivatives is the enhanced induction of apoptosis, or programmed cell death, in cancer cells.

Arteannuin DerivativeChemotherapy DrugCancer TypeCell LineApoptosis (Single Agent)Apoptosis (Combination)Time PointReference
Artesunate CisplatinHead and Neck Squamous Cell CarcinomaUM-SCC-23Cisplatin: 11%, Artesunate: 5%9% (Three-drug combination with iron)48h[2]
Dihydroartemisinin DoxorubicinCervical CancerHeLaNot specifiedUp to 90%Not specified[7]
Artesunate SorafenibHepatocellular CarcinomaHuH7, Hep3BSorafenib or Artesunate alone did not induce significant cell death.Dose-dependent increase in cell death.Not specified[6]
Artesunate PaclitaxelBreast Cancer4T1, MCF-7Artesunate induced apoptosis.Not specifically reported for combination.Not specified[8]

Experimental Protocols

Cell Viability Assay (MTT/WST-1)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1-5 x 10³ cells per well and incubated overnight to allow for attachment.

  • Drug Treatment: Cells are treated with various concentrations of the Arteannuin derivative, the chemotherapy drug, or a combination of both for 24, 48, or 72 hours.

  • Reagent Incubation: After the treatment period, MTT or WST-1 reagent is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (typically between 450 and 570 nm). The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the single agents or the drug combination for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Following drug treatment, cells are lysed to extract total proteins. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Connexin 43, p-MAPK, Rb, p-Rb, E2F target genes).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The synergistic effects of this compound and its derivatives with chemotherapy drugs are mediated through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and apoptosis.

Arteannuin B and Cisplatin in Non-Small Cell Lung Cancer (NSCLC)

In NSCLC, Arteannuin B enhances the efficacy of cisplatin by upregulating Connexin 43 (Cx43) and activating the MAPK signaling pathway. This leads to increased intracellular calcium levels and enhanced cisplatin uptake, ultimately promoting apoptosis.[1][9] The specific MAPK pathways involved include the activation of JNK and p38, while ERK1/2 activity may remain unchanged.[1]

cluster_ArteannuinB_Cisplatin Arteannuin B + Cisplatin Synergism in NSCLC ArteannuinB Arteannuin B Combination Combination ArteannuinB->Combination Cisplatin Cisplatin Cisplatin->Combination Cx43 ↑ Connexin 43 Combination->Cx43 Ca2_influx ↑ Intracellular Ca²⁺ Combination->Ca2_influx JNK_p38 ↑ p-JNK / p-p38 Combination->JNK_p38 Cisplatin_uptake ↑ Cisplatin Uptake Cx43->Cisplatin_uptake Apoptosis Apoptosis Ca2_influx->Apoptosis Cisplatin_uptake->Apoptosis JNK_p38->Apoptosis

Arteannuin B and Cisplatin Signaling Pathway
Artesunate and Cisplatin in Head and Neck Squamous Cell Carcinoma (HNSCC)

In HNSCC, the combination of artesunate and cisplatin leads to a synergistic inhibition of cell growth and promotion of apoptosis. This is associated with a decrease in the levels of both total and phosphorylated Retinoblastoma (Rb) protein.[2][10] The hypophosphorylation of Rb prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1/S transition and subsequent apoptosis. Downstream targets of the Rb/E2F pathway, such as Cyclin E and cdc25a, are crucial for this process.[11][12]

cluster_Artesunate_Cisplatin Artesunate + Cisplatin Synergism in HNSCC Artesunate Artesunate Combination Combination Artesunate->Combination Cisplatin Cisplatin Cisplatin->Combination pRb ↓ p-Rb Combination->pRb Rb ↓ Rb Combination->Rb E2F E2F (inactive) pRb->E2F inhibition of release E2F_Targets ↓ E2F Target Genes (e.g., Cyclin E, cdc25a) E2F->E2F_Targets CellCycleArrest G1/S Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis E2F_Targets->CellCycleArrest

Artesunate and Cisplatin Signaling Pathway
Experimental Workflow

The general workflow for investigating the synergistic effects of this compound derivatives and chemotherapy drugs involves a series of in vitro and in vivo experiments.

cluster_Workflow Experimental Workflow Start Start CellCulture Cell Culture (Cancer Cell Lines) Start->CellCulture DrugTreatment Drug Treatment (Single agents & Combination) CellCulture->DrugTreatment Viability Cell Viability Assay (MTT / WST-1) DrugTreatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) DrugTreatment->Apoptosis WesternBlot Western Blot (Protein Expression) DrugTreatment->WesternBlot DataAnalysis Data Analysis (CI, DRI, Statistical Tests) Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

General Experimental Workflow

Conclusion

The combination of this compound and its derivatives with conventional chemotherapy drugs presents a promising strategy to enhance anti-cancer efficacy and potentially overcome drug resistance. The synergistic effects are well-documented across various cancer types and are mediated by the induction of apoptosis and modulation of key signaling pathways. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance cancer therapeutics. Further investigation into the specific molecular interactions and the optimization of combination ratios will be crucial for translating these promising preclinical findings into effective clinical applications.

References

Unveiling the Molecular Arsenal of Artemisia annua: A Comparative Guide to the Targets of Its Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

While the specific molecular targets of the lesser-known Arteannuin L from Artemisia annua remain elusive in current scientific literature, this guide pivots to a comprehensive comparison of its well-researched relatives, Arteannuin B and artemisinin, alongside other prominent therapeutic agents. This report details the molecular interactions, signaling pathways, and experimental validation of these compounds, offering researchers, scientists, and drug development professionals a clear comparative framework.

This guide delves into the molecular mechanisms of Arteannuin B and artemisinin, juxtaposing them with established anticancer agents, Paclitaxel and Vincristine, and the anti-inflammatory natural products, Curcumin and Parthenolide. Through a detailed examination of their molecular targets and the experimental data supporting these findings, we aim to provide a valuable resource for understanding the therapeutic potential of these compounds.

A Tale of Two Sesquiterpenes: Arteannuin B and Artemisinin

Arteannuin B and artemisinin, both sesquiterpene lactones isolated from Artemisia annua, exhibit distinct and compelling biological activities through interactions with specific molecular targets.

Arteannuin B: A Modulator of Inflammation and Cancer Proliferation

Recent studies have illuminated the molecular pathways targeted by Arteannuin B. In the realm of inflammation, it has been identified as a covalent inhibitor of the ubiquitin-conjugating enzyme UBE2D3 .[1] This inhibition subsequently suppresses the NF-κB signaling pathway , a critical regulator of inflammatory responses.

In the context of cancer, Arteannuin B has been shown to enhance the efficacy of the chemotherapeutic drug cisplatin in non-small cell lung cancer. This synergistic effect is achieved by upregulating Connexin 43 (Cx43) and activating the MAPK pathway .[2] Furthermore, some evidence suggests that Arteannuin B may also exert its effects by inhibiting cysteine proteases .

Artemisinin and its Derivatives: A Cascade of ROS-Mediated Effects

The primary mechanism of action for artemisinin and its derivatives, such as artesunate and dihydroartemisinin (DHA), is the iron-mediated cleavage of their characteristic endoperoxide bridge. This reaction generates a burst of reactive oxygen species (ROS), which in turn triggers a cascade of downstream effects targeting multiple cellular components and signaling pathways.

In cancer therapy, this ROS-induced oxidative stress leads to:

  • Induction of apoptosis, ferroptosis, and autophagy.

  • Inhibition of angiogenesis, cell proliferation, invasion, and metastasis.

These effects are mediated through the modulation of various signaling pathways, including PI3K/AKT/mTOR , Wnt/β-catenin , and MAPK pathways .

For its anti-inflammatory properties, artemisinin and its derivatives have been shown to:

  • Suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mediators (e.g., nitric oxide).

  • Inhibit key inflammatory signaling pathways such as NF-κB and JAK/STAT .

  • Activate the antioxidant Nrf2 pathway .

A potential direct molecular target in the anti-inflammatory cascade is myeloid differentiation factor 2 (MD-2) , which is involved in TLR4 signaling. Dihydroartemisinin has been predicted to interact with ADORA2B and AURKA in esophageal carcinoma, while artesunate is known to inhibit the Plasmodium falciparum exported protein 1 (EXP1) and impact the mitochondrial membrane potential in cancer cells.

Comparative Analysis with Alternative Therapeutics

To provide a broader context, the molecular targets of Arteannuin B and artemisinin are compared with those of other well-established drugs.

Anticancer Agents: Paclitaxel and Vincristine

Both Paclitaxel and Vincristine are staples in chemotherapy that target the building blocks of the cytoskeleton, but with opposing mechanisms of action.

  • Paclitaxel stabilizes microtubules, preventing their disassembly and leading to mitotic arrest. Its primary molecular target is β-tubulin .

  • Vincristine , another tubulin-binding agent, inhibits the polymerization of microtubules, thereby disrupting the formation of the mitotic spindle.

Anti-inflammatory Agents: Curcumin and Parthenolide

Curcumin, the active compound in turmeric, and Parthenolide, a sesquiterpene lactone from the feverfew plant, are natural products with potent anti-inflammatory effects.

  • Curcumin is known for its multi-targeted approach, influencing a wide array of molecules including NF-κB , STAT3 , and various protein kinases.

  • Parthenolide also inhibits NF-κB and STATs . Notably, it has been shown to covalently bind to and inhibit focal adhesion kinase 1 (FAK1) .

Quantitative Comparison of Molecular Interactions

The following tables summarize the key molecular targets and available quantitative data for the discussed compounds, providing a direct comparison of their potency and efficacy.

CompoundTherapeutic AreaPrimary Molecular Target(s)Quantitative Data (Example)
Arteannuin B Anti-inflammatory, AnticancerUBE2D3, Connexin 43, MAPK pathway-
Artemisinin Anticancer, Anti-inflammatoryIron/Heme (activator), Multiple downstream targets via ROSIC50 values vary widely depending on the cancer cell line.
Paclitaxel Anticancerβ-tubulinIC50 values in the nanomolar range for various cancer cell lines.
Vincristine AnticancerTubulinIC50 values in the nanomolar range for various cancer cell lines.
Curcumin Anti-inflammatory, AnticancerNF-κB, STAT3, various kinasesIC50 values in the micromolar range for inhibition of various inflammatory markers and cancer cell growth.
Parthenolide Anti-inflammatory, AnticancerNF-κB, STATs, FAK1IC50 values in the micromolar range for inhibition of cancer cell proliferation.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for target identification.

G cluster_0 Arteannuin B Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 UBE2D3 UBE2D3 TRAF6->UBE2D3 requires IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkappaB_inactive NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active releases Nucleus Nucleus NFkappaB_active->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription Arteannuin_B Arteannuin B Arteannuin_B->UBE2D3 inhibits

Figure 1. Simplified signaling pathway of Arteannuin B's anti-inflammatory action.

G cluster_1 Experimental Workflow: Affinity-Based Target Identification Compound Bioactive Compound (e.g., Arteannuin B) Immobilization Immobilization on Affinity Matrix Compound->Immobilization Incubation Incubation Immobilization->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Washing Washing Steps Incubation->Washing Elution Elution of Bound Proteins Washing->Elution Protein_ID Protein Identification (e.g., Mass Spectrometry) Elution->Protein_ID Target_Validation Target Validation (e.g., CETSA, Western Blot) Protein_ID->Target_Validation

Figure 2. A generalized experimental workflow for identifying protein targets.

Detailed Experimental Protocols

For researchers looking to replicate or build upon the findings discussed, detailed protocols for key experiments are essential.

Affinity Chromatography for Target Pull-Down

Objective: To isolate proteins that bind to a specific compound.

  • Immobilization of the Ligand:

    • Synthesize a derivative of the compound of interest (e.g., Arteannuin B) with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the derivatized compound with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture the cells of interest to a sufficient density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Affinity Chromatography:

    • Incubate the cell lysate with the compound-immobilized beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with beads that have been treated with the linker arm alone.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize them by staining (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

Objective: To validate the direct binding of a compound to a target protein in a cellular context.

  • Cell Treatment:

    • Treat intact cells with the compound of interest at various concentrations. Include a vehicle-treated control.

  • Heating Profile:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a fixed duration (e.g., 3 minutes).

    • Immediately cool the samples on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

  • Analysis by Western Blot:

    • Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting with a specific antibody.

    • The binding of the compound is expected to stabilize the target protein, resulting in a higher melting temperature (i.e., more protein remaining in the soluble fraction at higher temperatures) compared to the vehicle control.

Conclusion

While the molecular targets of this compound await discovery, the exploration of its chemical relatives, Arteannuin B and artemisinin, reveals a fascinating landscape of therapeutic potential. Their ability to modulate key signaling pathways in inflammation and cancer, often through unique mechanisms of action, underscores the importance of continued research into the rich pharmacopeia of Artemisia annua. This comparative guide provides a foundational understanding of these compounds' molecular interactions, offering a valuable resource to guide future drug discovery and development efforts.

References

A Comparative Guide to Analytical Methods for Arteannuin L Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Arteannuin L (artemisinin), a potent antimalarial compound, is critical for drug development, quality control, and research. A variety of analytical methods are employed for this purpose, each with its own set of advantages and limitations. This guide provides a comprehensive cross-validation of commonly used analytical techniques for the determination of this compound, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Performance Data

The selection of an analytical method is often a trade-off between sensitivity, speed, cost, and the nature of the sample matrix. The following table summarizes the key performance parameters of High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound.

Analytical MethodLinearity (Correlation Coefficient, r²)Accuracy (% Recovery)Precision (RSD %)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV > 0.999[1][2]98.5 - 103.7[3]< 3.89[3]< 24.7 ng/mL[3]< 82.40 ng/mL[3]
HPLC-ELSD > 0.99998.23 - 104.971.01 - 4.66< 40 µg/mL< 100 µg/mL
LC-MS/MS Not explicitly stated, but method validated85 - 115[4]< 8 (within and between-day)[5]1 ng/mL[5]4 ng/mL[5]
HPTLC 0.992 - 0.998[6][7]100.4 - 101.99[6][7]1.00 - 6.05[6]5.23 - 30 ng/spot[6][8]15.72 - 80 ng/spot[6][8]
GC-MS Not explicitly stated, but used for quantificationNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Workflow for Cross-Validation

A robust cross-validation of different analytical methods involves a systematic process to ensure a fair and unbiased comparison. The following diagram illustrates a typical workflow for such a study.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison cluster_result Outcome Sample Bulk Sample of Artemisia annua L. Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration & Purification Extraction->Filtration HPLC HPLC (UV, ELSD) Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS HPTLC HPTLC Filtration->HPTLC GCMS GC-MS Filtration->GCMS Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD_LOQ GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Report Selection of Optimal Method Comparison->Report

References

Comparative Analysis of Arteannuin B's Biological Activity from Artemisia annua Chemotypes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the varying biological potency of Arteannuin B, a significant sesquiterpene lactone isolated from different chemotypes of Artemisia annua. This guide provides a comparative overview of its anti-inflammatory and anticancer activities, supported by quantitative data and detailed experimental protocols.

Arteannuin B, a sesquiterpene lactone found in Artemisia annua, has garnered scientific interest for its potent biological activities, independent of its well-known counterpart, artemisinin. The concentration of Arteannuin B can vary significantly between different chemotypes and geographical locations of A. annua, which in turn influences its therapeutic potential. This guide offers a comparative analysis of the anti-inflammatory and anticancer effects of Arteannuin B, providing valuable insights for phytochemical research and drug discovery.

Quantitative Comparison of Biological Activity

The biological efficacy of Arteannuin B is closely linked to its concentration in the plant material. Studies have shown that certain chemotypes of Artemisia annua, particularly those with low artemisinin production, accumulate higher levels of Arteannuin B.[1] This variation has a direct impact on the observed biological effects.

Biological ActivityCell LineAssayConcentration of Arteannuin BObserved EffectReference
Anti-inflammatory Murine Macrophages (RAW 264.7)Nitric Oxide (NO) Production AssayNot specifiedStrong inhibition of NO production.[2]
Murine Macrophages (RAW 264.7)Prostaglandin E2 (PGE2) Production AssayNot specifiedInhibition of LPS-activated PGE2 production, four times more potent than artemisinin.[2][2]
Murine MacrophagesNF-κB Luciferase Reporter AssayNot specifiedInhibition of the NF-κB signaling pathway.[3][3]
Anticancer Human Breast Cancer (MDA-MB-231)MTT AssayNot specifiedInhibition of cell viability.[4][4]
Human Non-Small Cell Lung Cancer (A549, HCC827)MTT AssayNot specifiedEnhanced the cytotoxic effect of cisplatin.[5][5]
Various Tumor Cell Lines (A549, MCF7, HCT116, Jurkat, RD)MTT Assay8–36 μM (for derivatives)Derivatives of Arteannuin B showed significant antiproliferative properties.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activity of Arteannuin B.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5,000 - 10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Treatment: The cells are then treated with various concentrations of Arteannuin B or its derivatives for a specified duration (e.g., 72 hours).[8]

  • MTT Addition: Following treatment, 10 µl of MTT stock solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[9]

  • Formazan Solubilization: The medium is removed, and 100 µl of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.

Anti-inflammatory Activity Assessment (NF-κB Luciferase Reporter Assay)

This assay is used to investigate the effect of compounds on the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Transfection: Cells (e.g., HEK293T) are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.[10][11]

  • Cell Seeding and Treatment: Transfected cells are seeded in a 96-well plate and treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of Arteannuin B.[10]

  • Cell Lysis: After incubation, the cells are washed with PBS and lysed using a lysis buffer.[10]

  • Luciferase Activity Measurement: The cell lysate is transferred to an opaque 96-well plate, and luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.[10][12]

Visualizing the Mechanisms of Action

To better understand the biological processes influenced by Arteannuin B, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS/TNF-α TLR4_TNFR TLR4/TNFR LPS->TLR4_TNFR MyD88_TRADD MyD88/TRADD TLR4_TNFR->MyD88_TRADD TRAF6 TRAF6 MyD88_TRADD->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_p p-IκBα NFkB_n NF-κB (Nuclear Translocation) NFkB->NFkB_n Translocates Proteasome Proteasomal Degradation IkB_p->Proteasome Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Gene_expression ArteannuinB Arteannuin B UBE2D3 UBE2D3 ArteannuinB->UBE2D3 Inhibits RIP1_NEMO RIP1/NEMO Ubiquitination UBE2D3->RIP1_NEMO Mediates RIP1_NEMO->IKK_complex Activates

Caption: Arteannuin B inhibits the NF-κB signaling pathway by targeting UBE2D3.

G Start Start Seed_cells Seed Cells in 96-well Plate Start->Seed_cells Incubate_24h Incubate 24 hours Seed_cells->Incubate_24h Add_treatment Add Arteannuin B (Varying Concentrations) Incubate_24h->Add_treatment Incubate_48_72h Incubate 48-72 hours Add_treatment->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Add_solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_solubilizer Read_absorbance Read Absorbance at 570 nm Add_solubilizer->Read_absorbance Analyze_data Analyze Data (Calculate IC50) Read_absorbance->Analyze_data End End Analyze_data->End

Caption: Experimental workflow for assessing the cytotoxicity of Arteannuin B using the MTT assay.

References

Reproducibility of published experimental results for Arteannuin L

Author: BenchChem Technical Support Team. Date: November 2025

A conspicuous silence surrounds the biological activity and therapeutic potential of Arteannuin L, a sesquiterpene lactone found in Artemisia annua. Despite its discovery and synthesis, a thorough investigation into its experimental reproducibility remains elusive due to a significant lack of published data. This guide navigates the existing knowledge vacuum, providing a framework for comparison by drawing on the extensively studied relatives of this compound—artemisinin and arteannuin B—and highlights the pressing need for further research.

While the scientific community has rigorously investigated the antimalarial, anti-inflammatory, anticancer, and antimicrobial properties of artemisinin and, to a lesser extent, arteannuin B, this compound remains largely in the shadows. A singular reference points to its synthesis and structural elucidation, but a subsequent body of work exploring its biological effects has yet to emerge in the public domain.[1] This absence of data makes a direct assessment of the reproducibility of experimental results for this compound impossible.

To address this gap and provide a valuable resource for researchers, this guide presents a comparative framework based on its better-known chemical cousins. The data, protocols, and pathways detailed below for artemisinin and arteannuin B serve as a template for the systematic investigation required to bring this compound out of obscurity.

Comparative Analysis of Artemisia annua Sesquiterpene Lactones

The following tables summarize the well-documented biological activities of artemisinin and arteannuin B. These tables are intended to serve as a model for the types of quantitative data that are critically needed for this compound.

Table 1: Comparison of In Vitro Anticancer Activity (IC50 values in µM)

CompoundA549 (Lung Carcinoma)H1299 (Lung Carcinoma)HepG2 (Liver Carcinoma)MDA-MB-231 (Breast Cancer)
Artemisinin 28.8 µg/mL (~102 µM)[2]27.2 µg/mL (~96 µM)[2]40.2 µM (as Dihydroartemisinin)[2]Data Not Available
Arteannuin B Data Not AvailableData Not AvailableData Not AvailableInhibited viability[3]
This compound Data Not Available Data Not Available Data Not Available Data Not Available

Table 2: Comparison of Anti-Inflammatory Activity

CompoundAssayModelKey Findings
Artemisinin/Derivatives Pro-inflammatory Cytokine InhibitionLPS-stimulated RAW 264.7 macrophagesAcetone extract of A. annua inhibited IL-1β, IL-6, and IL-10 production.[4]
NO and PGE2 InhibitionLPS-stimulated RAW 264.7 macrophagesAcetone extract inhibited NO and PGE2 production.[4]
Arteannuin B NF-κB ActivationLPS- or TNF-α-stimulated murine macrophagesPotently inhibits NF-κB activation by targeting the ubiquitin-conjugating enzyme UBE2D3.[5]
Pro-inflammatory Cytokine Inhibition-Strong inhibitory effect on pro-inflammatory interleukins IL-1β, IL-6, and TNF-α.[5]
This compound Data Not Available Data Not Available Data Not Available

Experimental Protocols: A Blueprint for Investigating this compound

Reproducibility in preclinical research hinges on detailed and transparent methodologies. The following protocols for the isolation of sesquiterpene lactones from Artemisia annua and for assessing their biological activity can be adapted for the study of this compound.

Protocol 1: Isolation and Purification of Sesquiterpene Lactones

This protocol provides a general framework for the extraction and purification of compounds like this compound from Artemisia annua.

  • Extraction: Ground, dried leaves of Artemisia annua are subjected to solvent extraction, commonly using hexane, ethanol, or supercritical CO2.[6][7]

  • Chromatographic Separation: The crude extract is then purified using techniques such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC) or high-speed countercurrent chromatography (HSCCC).[8]

  • Fraction Collection and Identification: Fractions are collected and the presence of the target compound is confirmed using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9]

Protocol 2: In Vitro Cytotoxicity Assay

This protocol details a standard method for evaluating the anticancer potential of a compound.

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum.[10]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 or 72 hours).[11][12]

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like ATPLite, which quantifies ATP as an indicator of metabolically active cells.[12]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[2]

Protocol 3: Anti-Inflammatory Assay (NF-κB Activity)

This protocol outlines a method to assess the anti-inflammatory effects of a compound by measuring its impact on the NF-κB signaling pathway.

  • Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.[13]

  • Protein Extraction and Western Blotting: Cellular proteins are extracted, and Western blotting is performed to measure the levels of key proteins in the NF-κB pathway, such as phosphorylated IκB-α and the p65 subunit of NF-κB.[13]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding and reproducing research. The following diagrams, created using the DOT language, illustrate the known signaling pathways for related compounds and a general experimental workflow.

LPS LPS/TNF-α Receptor Receptor LPS->Receptor UBE2D3 UBE2D3 Receptor->UBE2D3 activates IKK IKK Complex UBE2D3->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Response Nucleus->Inflammation Arteannuin_B Arteannuin B Arteannuin_B->UBE2D3 inhibits

Caption: NF-κB signaling pathway and the inhibitory action of Arteannuin B.

cluster_extraction Extraction & Isolation cluster_bioassay Biological Assays cluster_analysis Data Analysis A_annua Artemisia annua biomass Extraction Solvent Extraction A_annua->Extraction Purification Chromatography (HPLC/HSCCC) Extraction->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Isolated_Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NF-κB) Isolated_Compound->Anti_inflammatory IC50 IC50 Calculation Cytotoxicity->IC50 Mechanism Mechanism of Action Studies Anti_inflammatory->Mechanism Publication Publication of Results IC50->Publication Mechanism->Publication

Caption: A generalized experimental workflow for the study of this compound.

The Path Forward: A Call for Research

The lack of reproducible experimental data for this compound is a significant knowledge gap in the field of natural product chemistry and pharmacology. The potent and diverse biological activities of its structural analogs, artemisinin and arteannuin B, strongly suggest that this compound may also possess valuable therapeutic properties.

To unlock this potential, a concerted research effort is required. This should involve:

  • Reproducible Synthesis and Isolation: The development and publication of a robust and reproducible protocol for the synthesis and/or isolation of this compound in sufficient quantities for biological testing.

  • Systematic Biological Screening: A comprehensive evaluation of the biological activities of purified this compound, including its anticancer, anti-inflammatory, antimicrobial, and antiparasitic properties.

  • Comparative Studies: Direct, quantitative comparisons of the efficacy of this compound with artemisinin, arteannuin B, and other relevant standard-of-care drugs.

  • Mechanistic Investigations: Elucidation of the molecular mechanisms of action of this compound, including the identification of its cellular targets and affected signaling pathways.

By following the roadmap laid out in this guide, the scientific community can begin to fill the void surrounding this compound. Only through rigorous and transparent research can its true potential be understood and the reproducibility of its experimental results be established, paving the way for the potential development of new therapeutic agents.

References

A Head-to-Head Comparison of Naturally-Derived and Synthetic Endoperoxides in Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of Arteannuin L's parent compound, artemisinin, from the plant Artemisia annua marked a pivotal moment in the fight against malaria and has since opened new avenues in cancer research. The core of its therapeutic prowess lies in the endoperoxide bridge, a feature that has been retained in its semi-synthetic derivatives and mimicked in fully synthetic analogs. While direct comparative data on this compound itself is limited in publicly accessible literature, this guide provides a head-to-head comparison of its close, well-studied relative, artemisinin and its semi-synthetic derivatives, against novel synthetic endoperoxide analogs. This comparison focuses on their antimalarial and anticancer performance, supported by experimental data and methodologies.

Performance Data: Antimalarial and Anticancer Activity

The efficacy of naturally-derived and synthetic endoperoxides is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The tables below summarize the IC50 values for key compounds against malaria parasites and various cancer cell lines.

Table 1: Comparative Antimalarial Activity (IC50)

Compound CategoryCompoundPlasmodium falciparum StrainIC50 (nM)Citation(s)
Naturally-Derived Artemisinin3D7 (Chloroquine-Sensitive)9.3 - 26.6[1][2]
K1 (Chloroquine-Resistant)12.35[1]
Semi-Synthetic Analogs Dihydroartemisinin (DHA)P. berghei (in vitro)3.0[3]
Artesunate (ART)P. berghei (in vitro)11.0[3]
Field Isolates (Ghana)0.5 - 5.5[4]
Synthetic Analogs OZ277 (Arterolane)Field Isolates (Cambodia)31.25[5]
Field Isolates (Gabon)Not specified, but highly active[6]
Trioxaquine DU1302cSensitive & Resistant Strains5 - 19[7]
1,2,4,5-Tetraoxane (Deoxycholic acid-based)K1 (Chloroquine-Resistant)3.0 - 7.6[8]

Table 2: Comparative Anticancer Activity (IC50)

Compound CategoryCompoundCancer Cell LineIC50 (µM)Citation(s)
Naturally-Derived ArtemisininA549 (Lung)~102 (28.8 µg/mL)[9]
H1299 (Lung)~96 (27.2 µg/mL)[9]
Semi-Synthetic Analogs Dihydroartemisinin (DHA)HCT116 (Colon)10 (at 24h)[10]
A549 (Lung)10 (at 24h)[10]
Artesunate (ART)A549 (KEAP1 mutant, resistant)23.6[11]
H1299 (KEAP1 WT, sensitive)~2.3[11]
MCF7 (Breast)41.79 ± 1.07 µg/mL[11]
Synthetic Analogs Artemisinin-derived dimer (Compound 15)BGC-823 (Gastric)8.30[9]
Artemisinin derivative with naphthalene unitH1299 (Lung)0.09[9]
A549 (Lung)0.44[9]

Experimental Protocols

The data presented above is derived from standardized in vitro assays. Below are detailed methodologies for these key experiments.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is cytotoxic to 50% of a cell population (IC50).

  • Cell Culture : Human cancer cell lines (e.g., A549, HCT116, MCF7) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere for a specified period, often 24 hours.[12]

  • Drug Treatment : The test compounds (this compound derivatives or synthetic analogs) are dissolved in a suitable solvent like DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations and incubated for a defined period, typically 24, 48, or 72 hours.[12]

  • MTT Addition : After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/mL in PBS) is added to each well.[12][13] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization : After a further incubation of 2-4 hours, the culture medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[12][13]

  • Data Acquisition : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation : Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[14]

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a common method to determine the efficacy of compounds against the malaria parasite, Plasmodium falciparum.

  • Parasite Culture : Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[2][15]

  • Synchronization : Parasite cultures are synchronized to the ring stage of development using methods like sorbitol lysis to ensure a homogenous starting population.[2]

  • Drug Plate Preparation : Test compounds are serially diluted in culture medium and added to 96-well microplates.

  • Assay Initiation : Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 2% and a parasitemia of 1%. The plates are then incubated for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[15][16]

  • Lysis and Staining : After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well. This dye binds to the DNA of the parasites.

  • Fluorescence Reading : The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • IC50 Determination : The fluorescence readings from treated wells are compared to untreated controls, and the IC50 values are calculated by nonlinear regression analysis of the dose-response curves.[16]

Signaling Pathways and Mechanisms of Action

Artemisinin and its analogs exert their therapeutic effects through various signaling pathways, particularly in cancer cells. Their primary mechanism involves the iron-mediated cleavage of the endoperoxide bridge, which generates reactive oxygen species (ROS), inducing oxidative stress and cell death.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Dihydroartemisinin (DHA) has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival in many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes DHA Dihydroartemisinin (DHA) DHA->PI3K Inhibits DHA->Akt Inhibits

Caption: DHA inhibits the PI3K/Akt/mTOR signaling cascade.

NF-κB Signaling Pathway Inhibition

Artesunate (ART) has been demonstrated to suppress the NF-κB pathway, which is constitutively active in many cancers and promotes inflammation, cell survival, and proliferation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Target Gene Expression ART Artesunate (ART) ART->IKK Inhibits

Caption: Artesunate suppresses NF-κB activation and nuclear translocation.

Conclusion

The endoperoxide bridge is a key pharmacophore responsible for the potent antimalarial and emerging anticancer activities of compounds derived from Artemisia annua and their synthetic counterparts. While semi-synthetic analogs like dihydroartemisinin and artesunate offer improved pharmacokinetic properties over the natural artemisinin, fully synthetic analogs like OZ277 and trioxaquines represent a promising future for antimalarial therapy, potentially overcoming challenges of supply and resistance. In oncology, the ability of these compounds to induce ROS and modulate critical survival pathways like PI3K/Akt and NF-κB underscores their potential as novel cancer therapeutics. Further research is warranted to fully elucidate the comparative efficacy and mechanisms of these compounds, including the less-studied this compound, to guide the development of next-generation endoperoxide-based drugs.

References

Evaluating the Therapeutic Index of Arteannuin Derivatives Compared to Traditional Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. In the realm of antimalarial drug development, a wide therapeutic index is paramount to ensure patient safety, especially in vulnerable populations. This guide provides an objective comparison of the therapeutic index of arteannuin derivatives, represented by Arteannuin B and the broader class of artemisinins, with traditional antimalarial drugs such as chloroquine, mefloquine, and doxycycline. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Comparative Analysis of Therapeutic Indices

The therapeutic index is a quantitative measure of a drug's safety margin. A higher TI indicates a wider separation between the doses that are effective and those that are toxic. The selectivity index (SI), often used in in vitro studies, provides a similar measure by comparing the cytotoxic concentration to the effective inhibitory concentration.

Drug ClassCompoundTherapeutic/Selectivity IndexKey Findings & Remarks
Arteannuin Derivative Artesunate (in vivo, rats)32.6[1]Demonstrates a significantly wider safety margin in preclinical studies compared to some traditional antimalarials.
Artemisinins (general)Wide/HighGenerally regarded as having a high therapeutic index, contributing to their favorable safety profile in clinical use.
Arteannuin B (in vitro)Cytotoxicity (IC50) ranges from 8 to 36 µM on various tumor cell lines[2]. Antimalarial IC50 data is not directly available, but it shows synergy with artemisinin[3].While a direct SI for antimalarial activity is not available, its cytotoxicity profile suggests the need for further investigation to establish its therapeutic window for parasitic diseases.
Traditional Antimalarials ChloroquineNarrow[4]Known for its narrow therapeutic window, requiring careful dosing to avoid toxicity. Overdose can be fatal[5].
MefloquineNot explicitly quantified, but associated with significant neuropsychiatric adverse effects[6].The risk of severe side effects, even at therapeutic doses, suggests a narrow therapeutic index for certain patient populations.
DoxycyclineRelatively non-toxic at standard doses[7].While a specific TI value is not commonly cited, its established use for prophylaxis indicates a generally favorable safety profile, though side effects like photosensitivity can occur.

Mechanisms of Action: A Comparative Overview

The diverse therapeutic indices of these antimalarial agents are rooted in their distinct mechanisms of action and cellular targets.

Artemisinin and its Derivatives: The antimalarial activity of artemisinins is initiated by the heme-mediated cleavage of their endoperoxide bridge within the parasite. This process generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals that indiscriminately alkylate and damage a multitude of parasite proteins and lipids, leading to rapid parasite death.

artemisinin_mechanism cluster_parasite Plasmodium falciparum Heme Heme (from hemoglobin digestion) Activated_Artemisinin Activated Artemisinin (Carbon-centered radicals) Heme->Activated_Artemisinin Artemisinin Artemisinin/Artesunate Artemisinin->Heme Activation ROS Reactive Oxygen Species (ROS) Activated_Artemisinin->ROS Parasite_Proteins Parasite Proteins & Lipids Activated_Artemisinin->Parasite_Proteins Alkylation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Parasite Death Parasite_Proteins->Cell_Death Oxidative_Stress->Cell_Death

Artemisinin's heme-activated pathway.

Chloroquine: Chloroquine's mechanism targets the parasite's detoxification process. Inside the acidic food vacuole of the parasite, chloroquine prevents the polymerization of toxic heme, a byproduct of hemoglobin digestion, into inert hemozoin. The accumulation of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.

chloroquine_mechanism cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Heme_Polymerization Heme Polymerization Heme->Heme_Polymerization Hemozoin Hemozoin (non-toxic) Chloroquine Chloroquine Chloroquine->Heme_Polymerization Inhibition Heme_Polymerization->Hemozoin Heme_Accumulation Heme Accumulation Heme_Polymerization->Heme_Accumulation blocked Parasite_Death Parasite Death Heme_Accumulation->Parasite_Death Toxicity

Chloroquine's inhibition of heme polymerization.

Doxycycline: Doxycycline targets the apicoplast, a unique organelle in Plasmodium parasites. It is believed to inhibit protein translation by binding to the 30S ribosomal subunit within the apicoplast. This disrupts the synthesis of essential proteins, leading to impaired apicoplast biogenesis and function, which is fatal for the parasite in the subsequent life cycle.

doxycycline_mechanism cluster_apicoplast Parasite Apicoplast Doxycycline Doxycycline Ribosome 30S Ribosomal Subunit Doxycycline->Ribosome Binding Protein_Synthesis Protein Synthesis Doxycycline->Protein_Synthesis Inhibition Ribosome->Protein_Synthesis Apicoplast_Proteins Essential Apicoplast Proteins Protein_Synthesis->Apicoplast_Proteins Apicoplast_Function Apicoplast Biogenesis & Function Protein_Synthesis->Apicoplast_Function impaired Parasite_Death Delayed Parasite Death Apicoplast_Function->Parasite_Death

Doxycycline's targeting of the apicoplast.

Mefloquine: The precise mechanism of mefloquine is not fully elucidated, but it is known to be a blood schizonticide. Evidence suggests that it acts by inhibiting protein synthesis in the parasite by targeting the 80S ribosome[2]. It may also interfere with the parasite's ability to metabolize and utilize hemoglobin.

mefloquine_mechanism cluster_parasite_cytosol Parasite Cytosol Mefloquine Mefloquine Ribosome_80S 80S Ribosome Mefloquine->Ribosome_80S Binding Protein_Synthesis Protein Synthesis Mefloquine->Protein_Synthesis Inhibition Ribosome_80S->Protein_Synthesis Essential_Proteins Essential Parasite Proteins Protein_Synthesis->Essential_Proteins Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death impaired synthesis

Mefloquine's inhibition of protein synthesis.

Experimental Protocols

The determination of the therapeutic index involves both in vitro and in vivo studies to assess a compound's efficacy and toxicity.

In Vitro Cytotoxicity and Antimalarial Activity Assays

These assays are crucial for determining the Selectivity Index (SI) of a compound.

in_vitro_workflow cluster_workflow In Vitro Therapeutic Index Workflow start Test Compound (e.g., Arteannuin B) cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) start->cytotoxicity antimalarial Antimalarial Assay (e.g., SYBR Green I on P. falciparum) start->antimalarial cc50 Determine CC50 (50% Cytotoxic Concentration) cytotoxicity->cc50 ic50 Determine IC50 (50% Inhibitory Concentration) antimalarial->ic50 si Calculate Selectivity Index (SI) SI = CC50 / IC50 cc50->si ic50->si

Workflow for in vitro selectivity index determination.

1. In Vitro Cytotoxicity Assay (e.g., MTT Assay):

  • Objective: To determine the concentration of the drug that is toxic to mammalian cells (CC50).

  • Methodology:

    • Cell Culture: Mammalian cell lines (e.g., HepG2, HEK293T) are cultured in appropriate media and seeded in 96-well plates.

    • Drug Exposure: The cells are incubated with serial dilutions of the test compound for a specified period (e.g., 24-72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

    • Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader.

    • CC50 Calculation: The CC50 value is determined by plotting the percentage of cell viability against the drug concentration.

2. In Vitro Antimalarial Assay (e.g., SYBR Green I-based Fluorescence Assay):

  • Objective: To determine the concentration of the drug that inhibits parasite growth by 50% (IC50).

  • Methodology:

    • Parasite Culture: A chloroquine-sensitive or resistant strain of Plasmodium falciparum is cultured in human erythrocytes.

    • Drug Exposure: The synchronized parasite culture (usually at the ring stage) is incubated with serial dilutions of the test compound in a 96-well plate for 72 hours.

    • Lysis and Staining: The red blood cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

    • Quantification: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured.

    • IC50 Calculation: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

In Vivo Therapeutic Index Determination

In vivo studies in animal models provide a more comprehensive assessment of a drug's therapeutic index.

1. Four-Day Suppressive Test (Peter's Test):

  • Objective: To evaluate the in vivo antimalarial activity of a compound.

  • Methodology:

    • Infection: Mice are inoculated with Plasmodium berghei.

    • Treatment: The test compound is administered to the mice daily for four consecutive days, starting 24 hours post-infection.

    • Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopy.

    • Efficacy Calculation: The average percentage of parasitemia suppression is calculated relative to a control group. The dose that suppresses parasitemia by 50% (ED50) or 90% (ED90) is determined.

2. Acute Toxicity Study:

  • Objective: To determine the median lethal dose (LD50) or maximum tolerated dose (MTD) of a compound.

  • Methodology:

    • Dose Administration: Different groups of healthy animals are administered with increasing single doses of the test compound.

    • Observation: The animals are observed for signs of toxicity and mortality over a specified period (e.g., 14 days).

    • LD50/MTD Determination: The LD50 (the dose that is lethal to 50% of the animals) or MTD (the highest dose that does not cause mortality) is calculated.

3. Therapeutic Index Calculation:

  • Formula: Therapeutic Index (TI) = LD50 / ED50 or MTD / ED90.

Conclusion

The evaluation of the therapeutic index is a cornerstone of antimalarial drug development. The available data suggests that artemisinin and its derivatives, including artesunate, possess a wide therapeutic index, which is a significant advantage over traditional drugs like chloroquine with its known narrow safety margin. While direct data for Arteannuin L is lacking, the information on Arteannuin B and the broader artemisinin class provides a strong indication of their potential safety profile. The distinct mechanisms of action of these compounds offer different avenues for therapeutic intervention and for combating drug resistance. Further research, including head-to-head comparative studies under standardized protocols, is essential to fully elucidate the therapeutic potential and safety of novel arteannuin derivatives in the fight against malaria.

References

Safety Operating Guide

Prudent Disposal of Arteannuin L: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Arteannuin L is a sesquiterpenoid lactone isolated from the plant Artemisia annua.[1] Due to its chemical nature and the known hazards of related compounds, proper disposal is crucial to ensure personnel safety and environmental protection.

Hazard Assessment and Safety Precautions

Based on data for the related compound Artemisinin, this compound should be handled as a hazardous substance. The primary hazards associated with Artemisinin include:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[3]

Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound. This includes:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Impervious laboratory coat or gown

  • Use of a fume hood to avoid inhalation of dust or aerosols is recommended.[4]

Quantitative Data for Related Compound: Artemisinin

The following table summarizes key quantitative data for Artemisinin, which can be used as a reference for assessing the potential properties of this compound.

PropertyValueReference
GHS Hazard Statements H302, H315, H319, H335, H410[2][3]
Signal Word Warning[2]
Pictograms Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Environmental Hazard[2][3]

Step-by-Step Disposal Procedure for this compound

This procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be compatible with the chemical waste. Plastic containers are generally preferred.[5]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container.

    • Do not dispose of liquid waste containing this compound down the drain.[4][6] This is to prevent environmental contamination, as related compounds are toxic to aquatic life.[3]

    • Segregate aqueous waste from organic solvent waste.[7]

2. Labeling of Waste Containers:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8]

  • The SAA should be at or near the point of waste generation.[5]

  • Ensure that containers are kept closed at all times, except when adding waste.[6][8]

  • Store containers of incompatible materials separately.[8]

4. Disposal of Empty Containers:

  • An empty container that has held this compound must be treated as hazardous waste.

  • To render the container non-hazardous, it should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[6]

  • Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste.[6]

  • After triple-rinsing, deface or remove the original label from the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policies.[6]

5. Arranging for Waste Pickup:

  • Once the hazardous waste container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), contact your institution's EHS department to arrange for pickup and disposal.[5][8]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for managing chemical waste and information from the Safety Data Sheets of the related compound, Artemisinin. No specific experimental protocols for the disposal of this compound were found in the search results. The key principle is to prevent the release of the compound into the environment and to minimize exposure to laboratory personnel.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Arteannuin_L_Disposal_Workflow Start This compound Waste Generated Is_Solid Solid Waste? Start->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Collect_Solid Collect in Labeled Solid Hazardous Waste Container Is_Solid->Collect_Solid Yes Is_Empty_Container Empty Container? Is_Liquid->Is_Empty_Container No Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Is_Liquid->Collect_Liquid Yes Triple_Rinse Triple-Rinse Container Is_Empty_Container->Triple_Rinse Yes Store_Waste Store in Satellite Accumulation Area (SAA) Is_Empty_Container->Store_Waste No Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Rinsate Collect Rinsate as Liquid Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of De-labeled Container as Non-Hazardous Waste Triple_Rinse->Dispose_Container Collect_Rinsate->Store_Waste EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guidance for Handling Arteannuin L

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Arteannuin L. The following procedural guidance is designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, especially in its pure, solid form, appropriate PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE based on general guidelines for handling chemical compounds in a laboratory setting.[4][5][6]

Body Part Personal Protective Equipment Specifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against skin contact, as sesquiterpene lactones can cause allergic contact dermatitis.[2][5] Always inspect gloves for tears or holes before use.
Eyes Safety glasses with side shields or gogglesEssential to protect eyes from splashes or airborne particles of the compound.[4][6][7]
Body Laboratory coatA standard lab coat should be worn to protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or with local exhaust ventilationHandling the solid compound should be done in a manner that avoids the generation of dust. If there is a risk of inhalation, a dust mask or respirator may be necessary.[4]
Handling and Operational Procedures

2.1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust particles.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

  • Avoid direct contact with the skin, eyes, and clothing.[6]

2.2. Dissolving the Compound:

  • This compound is soluble in solvents such as DMSO and ethanol.[8]

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

2.3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry place.[1][7]

  • Some related compounds are stored at -20°C.[8] Refer to the supplier's instructions for optimal storage temperature.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential health risks.

  • Unused Compound: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and containers, should be considered contaminated.

    • Place all contaminated disposable materials in a designated, sealed waste bag or container.

    • Label the waste container clearly as "Chemical Waste" and list the contents.

  • Solutions: Solutions containing this compound should be collected in a designated, labeled waste container for hazardous chemical waste.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup A Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Glasses) B Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) A->B Ensure Safety Measures are in Place C Weigh Solid this compound B->C Proceed with Handling D Prepare Solution C->D If making a solution E Perform Experiment C->E If using solid directly D->E Use in experiment F Collect Solid Waste in Labeled Container E->F Dispose of contaminated solids G Collect Liquid Waste in Labeled Container E->G Dispose of used solutions H Decontaminate Work Surface G->H After experiment completion I Remove and Dispose of PPE H->I Final Cleanup Steps J Wash Hands Thoroughly I->J

Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arteannuin L
Reactant of Route 2
Arteannuin L

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.